3-Bromo-6-methyl-1H-indazol-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-6-methyl-2H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANHUNMOMXHWPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646659 | |
| Record name | 3-Bromo-6-methyl-2H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-43-0 | |
| Record name | 3-Bromo-6-methyl-2H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-6-METHYL-1H-INDAZOL-5-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Bromo-6-methyl-1H-indazol-5-amine, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis is presented as a three-step process, commencing with the formation of a nitro-substituted indazole core, followed by bromination and subsequent reduction to yield the final amine.
The protocols detailed herein are based on established methodologies for the synthesis of analogous substituted indazoles. All quantitative data is presented in a structured format for clarity, and a visual representation of the synthetic workflow is provided.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthetic pathway. Please note that as this is a proposed synthesis, the yields and some physical properties are estimated based on analogous reactions reported in the literature.
| Step | Intermediate/Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) | Yield (%) (Estimated) |
| 1 | 6-Methyl-5-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 | Yellow Solid | ~80-95 |
| 2 | 3-Bromo-6-methyl-5-nitro-1H-indazole | C₈H₆BrN₃O₂ | 256.06 | Solid | ~95 |
| 3 | This compound | C₈H₈BrN₄ | 240.08 | Solid | ~70-90 |
Experimental Protocols
Step 1: Synthesis of 6-Methyl-5-nitro-1H-indazole
This procedure outlines the formation of the indazole ring from a substituted aniline, a common and effective method for creating the indazole core.[1][2][3]
Materials:
-
2-Amino-4-methyl-5-nitrotoluene
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Water
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methyl-5-nitrotoluene in glacial acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled mixture, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 6-methyl-5-nitro-1H-indazole.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole
This step involves the regioselective bromination of the indazole ring at the 3-position. The use of bromine in DMF is a mild and efficient method for this transformation.[4]
Materials:
-
6-Methyl-5-nitro-1H-indazole
-
N,N-Dimethylformamide (DMF)
-
Bromine (Br₂)
-
Nitrogen (N₂) gas
Procedure:
-
Under a nitrogen atmosphere, dissolve 6-methyl-5-nitro-1H-indazole in DMF in a three-necked flask equipped with a dropping funnel and a thermometer.
-
Cool the reaction mixture to -5°C.
-
Slowly add bromine dropwise to the solution, maintaining the temperature between 0 and -5°C.
-
After the addition is complete, allow the mixture to stir at this temperature for 1 hour.
-
Slowly warm the reaction to 35-40°C and maintain this temperature for approximately 11 hours.
-
Monitor the reaction for the disappearance of the starting material by HPLC.
-
Upon completion, the reaction mixture can be worked up by pouring it into ice water and filtering the resulting precipitate.
-
The crude product is then washed with water and dried to yield 3-bromo-6-methyl-5-nitro-1H-indazole.
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to an amine. A common method for this transformation is the use of tin(II) chloride in an acidic medium.[1][5]
Materials:
-
3-Bromo-6-methyl-5-nitro-1H-indazole
-
Ethanol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 3-bromo-6-methyl-5-nitro-1H-indazole and tin(II) chloride dihydrate in ethanol.
-
Add concentrated hydrochloric acid to the mixture and stir at room temperature.
-
Heat the reaction mixture to 60-70°C for 2-3 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the mixture in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (>8).
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography.
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the proposed three-step synthesis of this compound.
Caption: Proposed synthetic pathway for this compound.
References
- 1. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 4. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a proposed synthetic pathway for 3-Bromo-6-methyl-1H-indazol-5-amine, a potentially valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of direct synthetic procedures for this specific molecule in the public domain, this guide presents a rational, multi-step approach derived from established methodologies for analogous indazole derivatives. The protocols provided are adapted from literature precedents for similar transformations and are intended to serve as a foundational blueprint for researchers.
Proposed Synthetic Scheme
The proposed synthesis of this compound commences with a commercially available substituted toluene and proceeds through a three-step sequence involving nitration, cyclization to form the indazole core, and subsequent bromination.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the proposed synthesis. These protocols are adapted from established methods for similar compounds and may require optimization for the specific substrate.
Step 1: Synthesis of 6-Methyl-1H-indazol-5-amine
This step involves the formation of the indazole ring system via the reaction of a substituted fluoronitrobenzene with hydrazine. This method is analogous to the synthesis of other substituted indazolamines.
Reaction:
Caption: Cyclization to form the indazole core.
Procedure:
To a solution of 2-fluoro-4-methyl-1-nitrobenzene (1.0 eq) in ethanol (10 mL per 1 g of starting material), add hydrazine hydrate (10.0 eq). The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 6-methyl-1H-indazol-5-amine.
Step 2: Synthesis of this compound
The final step introduces a bromine atom at the 3-position of the indazole ring. This is achieved through electrophilic bromination using elemental bromine in a suitable solvent.
Reaction:
Caption: Bromination of the indazole ring.
Procedure:
To a solution of 6-methyl-1H-indazol-5-amine (1.0 eq) in N,N-dimethylformamide (DMF, 10 mL per 1 g of starting material) at 0°C, slowly add a solution of bromine (1.1 eq) in DMF. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product is washed with water and then purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes expected yields and key analytical data based on literature for analogous reactions. Actual results may vary and require experimental optimization.
| Step | Product Name | Starting Material | Reagents | Typical Yield (%) | Melting Point (°C) |
| 1 | 6-Methyl-1H-indazol-5-amine | 2-Fluoro-4-methyl-1-nitrobenzene | Hydrazine Hydrate | 80-95 | Not Reported |
| 2 | This compound | 6-Methyl-1H-indazol-5-amine | Bromine, DMF | 70-85 | Not Reported |
Experimental Workflow Overview
The overall experimental workflow, from starting material to the final purified product, is depicted below. This includes reaction setup, monitoring, workup, and purification stages.
Caption: Overall experimental workflow for the synthesis.
Safety Considerations
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Bromine is highly corrosive, toxic, and a strong oxidizing agent. All manipulations should be performed in a fume hood with appropriate PPE.
-
N,N-Dimethylformamide (DMF) is a potential reproductive toxin. Avoid inhalation and skin contact.
-
Standard laboratory safety practices should be followed at all times.
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. The successful execution of this synthesis will require careful experimental technique and may necessitate optimization of the described conditions.
An In-depth Technical Guide to 3-Bromo-6-methyl-1H-indazol-5-amine (CAS Number 1060814-59-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive experimental data for 3-Bromo-6-methyl-1H-indazol-5-amine is limited in publicly accessible literature. This guide provides a comprehensive overview based on available information for the title compound and closely related structural analogs. Methodologies and biological activities of similar compounds are presented to offer a predictive and comparative framework for research and development.
Introduction
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The indazole scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2] this compound, a specific substituted indazole, holds potential as a valuable intermediate or active compound in drug discovery programs. This document serves as a technical resource, consolidating available data and proposing experimental pathways for its synthesis and evaluation.
Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively documented. The following table summarizes basic properties, supplemented with data from structurally similar compounds for comparison.
| Property | Value for this compound | Value for Analog (3-Amino-5-bromo-1-methyl-1H-indazole)[3] | Value for Analog (6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine)[4] |
| CAS Number | 1060814-59-1 | 1000018-06-3 | 2760850-48-2 |
| Molecular Formula | C₈H₈BrN₃ | C₈H₈BrN₃ | C₈H₇BrFN₃ |
| Molecular Weight | 226.07 g/mol | 226.07 g/mol | 244.06 g/mol |
| Appearance | Not specified | Pale Cream Powder[3] | Not specified |
| Purity | Not specified | 95%[3] | Not specified |
| InChI Key | Not specified | BKBSBRJIGMVBFM-UHFFFAOYSA-N[3] | QBZSQMXJCPUGNS-UHFFFAOYSA-N |
| SMILES | Not specified | Cn1nc(N)c2cc(Br)ccc21[3] | CN1C2=CC(=C(C=C2C(=N1)N)F)Br |
Synthesis and Experimental Protocols
A definitive, published synthetic route for this compound was not identified. However, a plausible pathway can be extrapolated from established syntheses of analogous substituted indazoles. A common and effective method involves the cyclization of a substituted benzonitrile with hydrazine, followed by bromination.
Proposed Synthetic Pathway
A potential synthetic workflow for this compound is outlined below. This pathway begins with a commercially available substituted benzonitrile and proceeds through cyclization to form the indazole core, followed by bromination.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Generalized)
The following protocols are generalized from methodologies reported for similar indazole syntheses and would require optimization for the specific target compound.[5][6][7]
Step 1: Synthesis of 6-Methyl-5-nitro-1H-indazol-3-amine
-
To a solution of 2-fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq) in ethanol (10-20 mL per gram of nitrile), add hydrazine hydrate (80-99%, 10.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the resulting solid by recrystallization from ethanol to yield the indazol-amine intermediate.
Step 2: Synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole (Sandmeyer-type Reaction)
-
Suspend 6-Methyl-5-nitro-1H-indazol-3-amine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in HBr.
-
Slowly add the diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound (Nitro Group Reduction)
-
Dissolve the 3-Bromo-6-methyl-5-nitro-1H-indazole (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise.
-
Heat the mixture to reflux for 3-5 hours, monitoring by TLC.
-
Cool the reaction, and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to obtain this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is not available, the broader class of indazole derivatives is known for a variety of pharmacological activities. These compounds are often investigated as inhibitors of protein kinases, nitric oxide synthases, and other enzymes implicated in disease.[8][9]
Summary of Activities for Analogous Indazole Derivatives
The following table presents a summary of reported biological activities for various substituted indazole compounds. This data provides context for the potential applications of the title compound.
| Compound/Derivative Class | Biological Target/Activity | Quantitative Data (IC₅₀/MIC) | Reference |
| Substituted 1H-indazole-3-amine Derivatives | Anti-proliferative (K562 human chronic myeloid leukemia cells) | IC₅₀ = 5.15 µM (for compound 6o) | [5] |
| Substituted 1H-indazole-3-amine Derivatives | Anti-proliferative (HEK-293 normal cells) | IC₅₀ = 33.2 µM (for compound 6o, showing selectivity) | [5] |
| Indazole Derivatives | Inducible Nitric Oxide Synthase (iNOS) Inhibition | Varies; many compounds show potent inhibition | [8] |
| Indazole Derivatives | Neuronal Nitric Oxide Synthase (nNOS) Inhibition | Generally less potent against nNOS than iNOS | [8] |
| Halogen-substituted N-phenylbenzo[g]indazoles | Antibacterial and Antifungal | Not specified | [1] |
| Sulphonamide-containing Indazoles | Anti-tubercular (M. tuberculosis) | MIC = 0.09 µM (for most potent compound) | [1] |
Generalized Protocol for In Vitro Anti-Proliferative Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[5][10]
-
Cell Culture: Culture human cancer cell lines (e.g., K562, A549) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound) in culture medium. Add the diluted compounds to the wells, typically in triplicate, and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Potential Mechanism of Action: Signaling Pathway
Many indazole derivatives exert their biological effects, particularly anti-cancer activity, by inhibiting protein kinases.[9] These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of a specific kinase can disrupt these pathways, leading to apoptosis (programmed cell death) in cancer cells.
Caption: Hypothetical signaling pathway inhibited by an indazole derivative.
This diagram illustrates a generalized signal transduction pathway where an indazole compound could act as a kinase inhibitor. By blocking the ATP-binding site of a receptor tyrosine kinase, the compound prevents downstream signaling, thereby inhibiting cell proliferation and promoting apoptosis. This represents a common mechanism of action for many anti-cancer drugs containing the indazole scaffold.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 3-Amino-5-bromo-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]
- 4. 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine | C8H7BrFN3 | CID 162725518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 8. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
3-Bromo-6-methyl-1H-indazol-5-amine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-6-methyl-1H-indazol-5-amine. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted properties and general experimental protocols based on structurally related molecules. The indazole scaffold is a key pharmacophore in many biologically active compounds, particularly as kinase inhibitors in cancer therapy.
Core Physical and Chemical Properties
Experimental data for the physical and chemical properties of this compound is not extensively available in peer-reviewed literature. The following tables summarize the available compound identification and predicted physicochemical properties.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1000343-43-0 |
| Molecular Formula | C₈H₈BrN₃ |
| Molecular Weight | 226.08 g/mol |
| Canonical SMILES | CC1=CC2=C(C=C1N)C(=NN2)Br |
| InChI | InChI=1S/C8H8BrN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12) |
| InChIKey | QANHUNMOMXHWPX-UHFFFAOYSA-N |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| pKa | Not available |
| LogP | Not available |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not readily found in the public domain. However, a plausible synthetic route can be extrapolated from general methods for the synthesis of substituted indazoles. Below is a representative protocol for the synthesis of a related bromo-indazol-amine, which could be adapted for the target compound.
Representative Synthesis: Preparation of 5-Bromo-1H-indazol-3-amine from 5-Bromo-2-fluorobenzonitrile
This protocol describes the synthesis of an isomer, 5-Bromo-1H-indazol-3-amine, and serves as an illustrative example of indazole ring formation.
Materials:
-
5-Bromo-2-fluorobenzonitrile
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 5-bromo-2-fluorobenzonitrile (1.0 equivalent) in ethanol, add hydrazine hydrate (excess, e.g., 10-20 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within a few hours), cool the mixture to room temperature.
-
Remove the solvent and excess hydrazine under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 5-bromo-1H-indazol-3-amine.
Note: This is a generalized procedure and would require optimization for the synthesis of this compound, likely starting from a different substituted benzonitrile precursor.
Potential Biological Activity and Signaling Pathways
While there is no direct evidence for the biological activity of this compound, the indazole core is a well-established scaffold for kinase inhibitors used in oncology.[1][2][3] Many indazole derivatives have been developed to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the MAPK/ERK and VEGFR signaling pathways.[1][4][5]
Plausible Synthetic Workflow
The following diagram illustrates a potential synthetic approach to this compound, starting from a substituted toluene derivative. This represents a logical, though unconfirmed, synthetic strategy.
Representative Signaling Pathway: MAPK/ERK Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4][6] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[7] Indazole-based compounds are known to act as inhibitors of key kinases within this pathway, such as RAF and MEK.[1] The diagram below illustrates the MAPK/ERK signaling cascade and indicates the potential points of inhibition by a kinase inhibitor.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 5. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vjoncology.com [vjoncology.com]
Spectroscopic and Spectrometric Analysis of 3-Bromo-6-methyl-1H-indazol-5-amine: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 3-Bromo-6-methyl-1H-indazol-5-amine. Due to the limited availability of public domain experimental spectra for this specific compound, this document focuses on predicted data and offers a comparative analysis with the known experimental data of a closely related isomer. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed predicted data, generalized experimental protocols, and a workflow visualization to support research and development activities.
Introduction
This compound is a substituted indazole derivative. The indazole core is a key pharmacophore in many biologically active compounds, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug discovery. Spectroscopic and spectrometric characterization is fundamental to confirm the chemical structure and purity of such novel compounds. This guide compiles predicted spectroscopic data for this compound and provides generalized methodologies for its empirical determination.
Predicted Spectroscopic and Spectrometric Data
Given the absence of published experimental spectra for this compound, the following tables present predicted data based on computational models and the analysis of structurally similar compounds.
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.5 | br s | 1H | N-H (indazole) |
| ~7.2 | s | 1H | H-4 |
| ~6.8 | s | 1H | H-7 |
| ~4.5 | br s | 2H | -NH₂ |
| ~2.2 | s | 3H | -CH₃ |
Note: Predictions are based on standard NMR prediction algorithms. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The N-H and -NH₂ protons are exchangeable with D₂O and their chemical shifts can be highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C-5 |
| ~140.0 | C-7a |
| ~135.0 | C-3 |
| ~120.0 | C-6 |
| ~115.0 | C-3a |
| ~110.0 | C-4 |
| ~100.0 | C-7 |
| ~18.0 | -CH₃ |
Note: Predicted chemical shifts are referenced to a standard solvent signal.
The following table outlines the expected characteristic infrared absorption frequencies for the functional groups present in this compound.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (amine and indazole) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| 1620 - 1580 | Medium-Strong | N-H bend (amine) / C=C aromatic ring stretch |
| 1500 - 1450 | Strong | C=N aromatic ring stretch |
| 1300 - 1200 | Medium | C-N stretch |
| 850 - 750 | Strong | C-H out-of-plane bend |
| 700 - 600 | Medium | C-Br stretch |
The following table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound. The molecular formula is C₈H₈BrN₃, with a monoisotopic mass of 224.99016 Da.
Table 4: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 225.99744 |
| [M+Na]⁺ | 247.97938 |
| [M-H]⁻ | 223.98288 |
| [M+NH₄]⁺ | 243.02398 |
| [M+K]⁺ | 263.95332 |
| [M]⁺ | 224.98961 |
Note: The molecular ion peak will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Comparative Experimental Data of a Structural Isomer
For reference, the following tables provide published experimental data for a closely related structural isomer, 6-Bromo-1-methyl-1H-indazol-3-amine .
Table 5: Experimental ¹H NMR Data for 6-Bromo-1-methyl-1H-indazol-3-amine [1]
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.6 | s | 1H | Aromatic H |
| 7.59 | d | 1H | Aromatic H |
| 7.01 | d | 1H | Aromatic H |
| 5.7 | s | 2H | -NH₂ |
| 3.75 | s | 3H | -CH₃ |
Solvent: DMSO-d₆, Frequency: 300 MHz.[1]
Table 6: Experimental Mass Spectrometry Data for 6-Bromo-1-methyl-1H-indazol-3-amine [1]
| m/z | Ion |
| 226 | [M]⁺ |
| 228 | [M+2]⁺ |
Note the characteristic M/M+2 isotopic pattern for a bromine-containing compound.[1]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic and spectrometric data for solid organic compounds like this compound.
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Process the data using appropriate software and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase solvent.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range. High-resolution mass spectrometry is recommended for accurate mass determination.
-
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
References
Technical Guide: Physicochemical Properties and Synthetic Utility of 3-Bromo-6-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-methyl-1H-indazol-5-amine is a substituted indazole derivative that serves as a valuable building block in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous biologically active compounds, particularly in the development of kinase inhibitors for therapeutic use. This technical guide provides an in-depth overview of the available physicochemical properties, with a focus on solubility, and illustrates its application in a representative synthetic workflow.
Physicochemical Properties
| Property | Value/Description | Source |
| Molecular Formula | C₈H₈BrN₃ | Guidechem[1] |
| Molecular Weight | 226.08 g/mol | Guidechem[1] |
| Appearance | Solid (predicted) | - |
| Predicted XlogP | 2.3 | PubChem |
| Aqueous Solubility | Predicted to be low. For a related compound, 6-bromo-1-methyl-1H-indazole, it is known to be sparingly soluble in water. | Benchchem[2] |
| Organic Solvent Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols, as suggested by its use in synthetic chemistry. | General Synthetic Chemistry Principles |
Experimental Protocols
Given the predicted low aqueous solubility, a robust method for its determination is crucial for in vitro assays and formulation development. The following is a detailed protocol for a kinetic solubility assay using the shake-flask method with analysis by high-performance liquid chromatography (HPLC).
Protocol: Kinetic Aqueous Solubility Determination
1. Objective: To determine the kinetic solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
2. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
96-well microtiter plates
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Centrifuge with plate rotor or filtration apparatus (e.g., solubility filter plates)
-
HPLC system with a UV detector and a suitable C18 column
3. Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and place it on a plate shaker at a constant temperature (e.g., 25°C) for a set incubation period (e.g., 2 hours) to allow for precipitation to reach a steady state.[3]
-
Separation of Undissolved Compound:
-
Filtration Method: Use a solubility filter plate to separate the dissolved compound from any precipitate.
-
Centrifugation Method: Alternatively, centrifuge the plate at high speed to pellet the undissolved solid.
-
-
Sample Preparation for HPLC: Transfer the clear supernatant or filtrate to a new 96-well plate for analysis. Prepare a calibration curve by diluting the DMSO stock solution in a 50:50 mixture of ACN and water.
-
HPLC Analysis: Analyze the samples and calibration standards by reverse-phase HPLC with UV detection. The mobile phase could be a gradient of water and ACN with 0.1% formic acid.
-
Data Analysis: Quantify the concentration of the dissolved compound in each well by comparing its peak area to the calibration curve. The kinetic solubility is the highest concentration at which the compound remains in solution.[4]
Synthetic Workflow
This compound is a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors. The bromo-substituent provides a handle for cross-coupling reactions, while the amine group can be functionalized in various ways. Below is a representative workflow illustrating its use in the synthesis of a hypothetical kinase inhibitor targeting the MAPK/ERK pathway.
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
This workflow demonstrates a common strategy where the bromine atom at the 3-position of the indazole core is utilized in a palladium-catalyzed Suzuki coupling reaction with an arylboronic ester to form a C-C bond.[5] The resulting intermediate, which now contains a new aryl substituent, can then undergo further functionalization. In this example, the amine group at the 5-position is acylated via an amide coupling reaction to introduce another key structural motif, yielding the final hypothetical kinase inhibitor. Such inhibitors often target signaling pathways like the MAPK/ERK pathway, which is frequently dysregulated in various cancers.[6]
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. enamine.net [enamine.net]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Versatile Building Block: A Technical Guide to 3-Bromo-6-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-methyl-1H-indazol-5-amine is a key heterocyclic intermediate that has garnered significant attention in medicinal chemistry, primarily as a scaffold for the development of potent kinase inhibitors. Its unique substitution pattern, featuring a reactive bromine atom and an amino group on the indazole core, provides a versatile platform for the synthesis of diverse compound libraries. This technical guide delves into the synthesis, properties, and applications of this valuable building block, with a focus on its role in the discovery of novel therapeutics.
Physicochemical Properties
While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its fundamental properties can be sourced from chemical databases.
| Property | Value | Source |
| CAS Number | 1000343-43-0 | [1][2] |
| Molecular Formula | C₈H₈BrN₃ | [3] |
| Molecular Weight | 226.08 g/mol | [4] |
| Predicted XlogP | 2.3 | [3] |
| Predicted Hydrogen Bond Donor Count | 2 | |
| Predicted Hydrogen Bond Acceptor Count | 3 | |
| Predicted Rotatable Bond Count | 0 | |
| Predicted Monoisotopic Mass | 224.99016 Da | [3] |
Synthesis of this compound
A potential synthetic route is outlined below:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Bromo-1-methyl-1H-indazol-6-amine|Research Chemical [benchchem.com]
The Rising Potential of 3-Bromo-6-methyl-1H-indazol-5-amine Derivatives in Oncology: A Technical Overview
For Immediate Release
Shanghai, China – December 28, 2025 – The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small molecule kinase inhibitors. Within this critical area of research, derivatives of 3-Bromo-6-methyl-1H-indazol-5-amine are emerging as a promising class of compounds with significant biological activity. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of these derivatives, tailored for researchers, scientists, and drug development professionals.
Indazole-containing compounds are recognized for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, antitumor properties.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for indoles and capable of forming crucial interactions with the hinge region of protein kinases.[3] This has led to the successful development of several FDA-approved indazole-based anticancer drugs such as Axitinib and Pazopanib.[4] This whitepaper will delve into the specifics of bromo-substituted indazole amines, a key subset demonstrating potent and selective inhibitory activities against various cancer-related targets.
Quantitative Biological Activity
The antitumor potential of this compound and its analogs has been evaluated across a range of human cancer cell lines. The following tables summarize the key quantitative data, primarily presenting the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Notes | Reference |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | Showed high selectivity over normal cells (HEK-293, IC50 = 33.2 µM).[3][5][6] | [3][5][6] |
| Compound 5k | Hep-G2 (Hepatoma) | 3.32 | Exhibited high toxicity to normal cells. | [5] |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 (range across several lines) | Inhibited cell proliferation and colony formation; promoted apoptosis. | [7] |
| Compound 26 | MPC-11 (Multiple Myeloma) | 0.03 (GI50) | Potent TAK1 inhibitor. | [8] |
| Compound 26 | H929 (Multiple Myeloma) | <0.2 (GI50) | Potent TAK1 inhibitor. | [8] |
| K22 | MCF-7 (Breast Cancer) | 1.3 | Potent PLK4 inhibitor (enzymatic IC50 = 0.1 nM).[9] | [9] |
Key Signaling Pathways and Mechanisms of Action
Derivatives of the indazole scaffold have been shown to exert their anticancer effects by inhibiting various protein kinases involved in cell growth, proliferation, and survival.
One of the key mechanisms involves the induction of apoptosis (programmed cell death). For instance, compound 6o , a 1H-indazole-3-amine derivative, was found to induce apoptosis in K562 cells. This process is potentially mediated through the inhibition of Bcl-2 family members and the p53/MDM2 pathway.[5][6]
Caption: Proposed mechanism of apoptosis induction by indazole derivatives.
Furthermore, specific indazole derivatives have been designed to target key oncogenic kinases. For example, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized as highly potent inhibitors of Polo-like kinase 4 (PLK4), a crucial regulator of cell mitosis.[9] The indazole core in these inhibitors forms critical hydrogen bonds with hinge region residues of the kinase, such as Glu-90 and Cys-92.[9]
Caption: General mechanism of kinase inhibition by indazole derivatives.
Experimental Protocols
The evaluation of the biological activity of these compounds involves a series of standardized in vitro assays. Below are the detailed methodologies for key experiments.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized indazole derivatives and a positive control (e.g., 5-Fluorouracil) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Apoptosis Detection by Flow Cytometry
This assay quantifies the number of apoptotic and necrotic cells following treatment with the test compounds.
-
Cell Treatment: Cells are treated with the indazole derivatives at varying concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold PBS, and then resuspended in binding buffer. The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways, such as apoptosis.
-
Protein Extraction: Following treatment with the indazole derivatives, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
To determine the direct inhibitory effect of the compounds on specific kinases, in vitro kinase assays are performed.
-
Reaction Setup: The assay is typically conducted in a buffer containing the purified kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a set time.
-
Detection of Kinase Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
-
IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Caption: General workflow for the biological evaluation of indazole derivatives.
Conclusion and Future Directions
The data presented in this guide underscore the significant potential of this compound derivatives as a fertile ground for the discovery of novel anticancer agents. The versatility of the indazole scaffold allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on expanding the structure-activity relationship (SAR) studies to identify more potent and selective inhibitors for specific kinase targets. Furthermore, in vivo studies in relevant animal models are crucial to validate the preclinical efficacy and safety of the most promising lead compounds, paving the way for their potential clinical development. The continued exploration of this chemical space holds great promise for delivering next-generation targeted therapies for a variety of malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Medicinal Chemistry Potential of 3-Bromo-6-methyl-1H-indazol-5-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core medicinal chemistry applications of the novel heterocyclic scaffold, 3-Bromo-6-methyl-1H-indazol-5-amine. The indazole core is a well-established "privileged scaffold" in drug discovery, known for its versatile biological activities.[1][2] This document will delve into the synthesis, potential therapeutic applications, and structure-activity relationships of derivatives of this compound, with a particular focus on its promising role in the development of kinase inhibitors for oncology.
The Indazole Scaffold: A Cornerstone in Medicinal Chemistry
Indazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities.[1][2] Several indazole-containing drugs are already on the market, such as the anti-cancer agents Pazopanib and Axitinib, which function as tyrosine kinase inhibitors.[3][4] The bicyclic structure of indazole, comprising a benzene ring fused to a pyrazole ring, provides a rigid framework that can be strategically functionalized to interact with various biological targets. The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form.[1]
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in the literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted indazoles. A potential multi-step synthesis is outlined below, starting from commercially available 4-methyl-2-nitroaniline.
Proposed Synthetic Workflow:
Experimental Protocols (Hypothetical)
Step 1: Synthesis of 6-Methyl-1H-indazol-5-amine
A common method for indazole synthesis involves the diazotization of an ortho-substituted aniline followed by intramolecular cyclization. Starting with 4-methyl-2-nitroaniline, a diazotization reaction using sodium nitrite in the presence of a mineral acid (e.g., HCl) at low temperatures would yield a diazonium salt. Subsequent reduction of the nitro group, for instance with tin(II) chloride in hydrochloric acid, would facilitate the cyclization to form the indazole ring, yielding 6-methyl-1H-indazol-5-amine.
Step 2: Bromination of 6-Methyl-1H-indazol-5-amine
The final step involves the regioselective bromination of the indazole core at the 3-position. This can typically be achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid. The electron-donating nature of the amino and methyl groups on the benzene ring and the inherent reactivity of the C3 position of the indazole nucleus would likely direct the bromination to the desired position.
Potential Applications in Kinase Inhibition
The 3-aminoindazole scaffold is a recognized hinge-binding motif in many kinase inhibitors.[5] The bromine atom at the 3-position of this compound serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity against specific kinases. Key kinase families that represent promising targets for derivatives of this scaffold include the AXL, c-MET, and VEGFR receptor tyrosine kinases.
AXL Kinase Inhibition
AXL is a receptor tyrosine kinase that is often overexpressed in various cancers and is associated with poor prognosis and drug resistance.[2][6] Inhibition of AXL is a promising therapeutic strategy.
AXL Signaling Pathway:
c-MET Kinase Inhibition
The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant c-MET signaling is implicated in the development and progression of many human cancers.
c-MET Signaling Pathway:
VEGFR2 Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR2 is a clinically validated anti-cancer strategy.
VEGFR2 Signaling Pathway:
Quantitative Data and Structure-Activity Relationship (SAR)
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| Indazole-based derivative | AXL | 1.6 | [2] |
| Benzimidazole-indazole derivative (22f) | FLT3 | 0.941 | [5] |
| Benzimidazole-indazole derivative (22f) | FLT3/D835Y | 0.199 | [5] |
| N-(1H-indazol-6-yl)benzenesulfonamide (K22) | PLK4 | 0.1 | [7] |
| Axitinib (Indazole core) | VEGFR-1, -2, -3 | 0.1, 0.2, 0.1-0.3 | [4] |
| Pazopanib (Indazole core) | VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT | 10, 30, 47, 71, 84, 74 | [3] |
Key SAR Insights from Related Indazole Scaffolds:
-
3-Position: The 3-amino group is a crucial hinge-binding element. The 3-bromo substituent in the target scaffold provides a key point for diversification. Coupling of various aryl or heteroaryl groups at this position via Suzuki or other cross-coupling reactions can significantly impact potency and selectivity.
-
5- and 6-Positions: The amino and methyl groups on the benzene ring of this compound can influence solubility, metabolic stability, and interactions with the solvent-exposed regions of the kinase active site.
-
N1-Substitution: Alkylation or arylation at the N1 position of the indazole ring is a common strategy to modulate pharmacokinetic properties and can also influence the orientation of the scaffold within the ATP-binding pocket.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its structural features are well-suited for targeting the ATP-binding site of various kinases that are critical for tumor growth, survival, and metastasis. The synthetic accessibility of this core, coupled with the potential for diverse functionalization at the 3-position, makes it an attractive starting point for lead discovery and optimization campaigns.
Future research should focus on the development of a robust and scalable synthesis for this compound. Subsequent efforts should be directed towards the creation of a focused library of derivatives with modifications at the 3-position and exploration of substitutions at the 5-amino and N1-positions. Screening of these compounds against a panel of cancer-relevant kinases will be crucial to identify potent and selective inhibitors and to elucidate detailed structure-activity relationships. Such studies will pave the way for the potential development of novel, effective, and targeted cancer therapies based on this promising indazole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-Bromo-6-methyl-1H-indazol-5-amine: A Focus on Kinase Inhibition
Disclaimer: Direct, in-depth research, including detailed synthetic protocols and extensive biological data specifically for 3-Bromo-6-methyl-1H-indazol-5-amine, is not extensively available in the public domain. This guide will, therefore, focus on closely related and well-documented structural analogs and derivatives of the bromo-indazole scaffold, which serve as crucial intermediates and core structures in the development of potent kinase inhibitors. The principles, synthetic methodologies, and biological activities described herein are representative of this important class of compounds in medicinal chemistry.
Introduction
The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of the indazole core are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The strategic placement of substituents on the indazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This technical guide provides an in-depth overview of the structural analogs and derivatives of the bromo-indazole core, with a particular focus on their synthesis, biological activity as kinase inhibitors, and the signaling pathways they modulate. While specific data for this compound is limited, the information presented for its analogs offers valuable insights for researchers, scientists, and drug development professionals working in this area.
Synthesis of Bromo-Indazole Derivatives
The synthesis of substituted indazoles can be achieved through various strategies. A common and effective method for the preparation of 3-aminoindazoles involves the reaction of a substituted 2-fluorobenzonitrile with hydrazine. This approach is highlighted in the synthesis of 5-bromo-1H-indazol-3-amine.
General Experimental Protocol for the Synthesis of 5-Bromo-1H-indazol-3-amine
A widely used method for the synthesis of 5-bromo-1H-indazol-3-amine is through the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[2][3]
Materials:
-
5-bromo-2-fluorobenzonitrile
-
Hydrazine hydrate (99%)
-
Ethanol
Procedure:
-
To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (10.0 mmol).[2]
-
The reaction mixture is heated in a sealed tube at 343 K (70°C) for 4 hours.[2]
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the reaction mixture is concentrated to dryness under reduced pressure.[2][3]
-
The resulting solid can be purified by recrystallization from ethanol to afford the desired product, 5-bromo-1H-indazol-3-amine.[2]
A similar procedure can be performed without a solvent, by heating a mixture of 5-bromo-2-fluorobenzonitrile and hydrazine, followed by removal of excess hydrazine under reduced pressure.[3]
Biological Activity of Indazole-Based Kinase Inhibitors
Indazole derivatives have been successfully developed as potent inhibitors of various kinases, playing crucial roles in cell signaling and proliferation. The following sections and tables summarize the biological activity of representative indazole-based kinase inhibitors.
Polo-Like Kinase 4 (PLK4) Inhibitors
PLK4 is a serine/threonine kinase that acts as a key regulator of centriole duplication. Its overexpression is linked to several cancers, making it an attractive therapeutic target.[4][5] N-(1H-indazol-6-yl)benzenesulfonamide has been identified as a core structure for potent PLK4 inhibitors.[5]
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| K22 | PLK4 | 0.1 | MCF-7 | 1.3 | [5] |
| Axitinib | PLK4 | 6.5 | - | - | [5] |
| CFI-400437 | PLK4 | 0.6 | - | - | [5] |
| CFI-400945 | PLK4 | 2.8 | - | - | [5] |
| VX680 | PLK4 | 7.66 (Ki) | - | - | [5] |
BCR-ABL Inhibitors
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). Indazole derivatives have been designed as potent inhibitors of both wild-type and mutant forms of BCR-ABL.[6]
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| AKE-72 | BCR-ABL (WT) | < 0.5 | K-562 | < 0.01 | [6] |
| AKE-72 | BCR-ABL (T315I) | 9 | - | - | [6] |
| Compound 4a | - | - | HL-60 | 0.278 | [6] |
| Compound 4a | - | - | MOLT-4 | 0.494 | [6] |
Other Kinase Inhibitors
The versatility of the indazole scaffold has led to the development of inhibitors for a range of other kinases involved in cancer progression.
| Compound ID | Target Kinase/Cell Line | IC50/GI50 (µM) | Reference |
| Compound 6o | K562 (human chronic myeloid leukemia) | 5.15 | [7] |
| Compound 26 | TAK1 | 0.055 | [8] |
Signaling Pathways and Experimental Workflows
The development of kinase inhibitors requires a deep understanding of the signaling pathways they target. The following diagrams, rendered in DOT language, illustrate key signaling pathways modulated by indazole-based inhibitors and a general workflow for their discovery and evaluation.
Signaling Pathways
Experimental Workflow
Conclusion
The bromo-indazole scaffold is a cornerstone in the design and synthesis of novel kinase inhibitors. While specific data on this compound remains limited in publicly accessible literature, the extensive research on its structural analogs demonstrates the immense potential of this chemical class. The synthetic accessibility of these compounds, coupled with their potent and often selective inhibition of key kinases implicated in cancer, ensures that indazole derivatives will continue to be a fertile ground for the discovery of new therapeutic agents. This guide provides a foundational understanding of the synthesis, biological activity, and relevant signaling pathways associated with bromo-indazole derivatives, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. apexbt.com [apexbt.com]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 8. High PLK4 expression promotes tumor progression and induces epithelial‑mesenchymal transition by regulating the Wnt/β‑catenin signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for Suzuki-Miyaura Coupling with 3-Bromo-6-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, playing a crucial role in medicinal chemistry and drug discovery.[1][2] Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[2][3] The functionalization of the indazole core is therefore of significant interest for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1][3] This reaction has become a cornerstone in modern organic synthesis due to its mild reaction conditions, broad substrate scope, and tolerance of various functional groups.[3]
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 3-Bromo-6-methyl-1H-indazol-5-amine with various aryl and heteroaryl boronic acids. The resulting 3-aryl-6-methyl-1H-indazol-5-amine derivatives are valuable building blocks for the synthesis of complex molecules in drug development programs. The presence of the free amino group and the N-H on the indazole ring can present challenges, but optimized conditions, often involving microwave irradiation, have been developed for efficient coupling of such substrates.[4][5]
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:
Figure 1: General reaction scheme.
Experimental Protocols & Data
Optimized Reaction Conditions
Microwave-assisted synthesis has been shown to be particularly effective for the Suzuki-Miyaura coupling of free (NH) 3-bromoindazoles, often leading to higher yields and shorter reaction times compared to conventional heating.[4] The following table summarizes typical reaction conditions and expected yields based on literature for structurally similar substrates.
Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling of Substituted 3-Bromoindazoles
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O | 140 °C (MW), 1h | ~85% | [4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 120 °C (MW), 30min | ~90% | Analogous to[4] |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3) | DME | 80 °C, 2h | ~75% | [1] |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3) | DME | 80 °C, 2h | ~80% | [1] |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O | 140 °C (MW), 1h | ~88% | [4] |
Yields are based on published data for similar 3-bromoindazole substrates and should be considered as expected values.
Detailed Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a generalized procedure adapted from established methods for the coupling of free (NH) 3-bromoindazoles.[4]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2 equivalents)
-
Solvent system (e.g., 1,4-Dioxane, Ethanol, Water in a 3:1:1 ratio)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Vessel Preparation: To a 10 mL microwave synthesis vial containing a magnetic stir bar, add this compound (1.0 eq., e.g., 0.5 mmol, 113 mg).
-
Reagent Addition: Add the arylboronic acid (1.2 eq., 0.6 mmol), cesium carbonate (Cs₂CO₃) (2.0 eq., 1.0 mmol, 326 mg), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq., 0.025 mmol, 29 mg).
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane (3 mL), ethanol (1 mL), and water (1 mL).
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen gas for 5-10 minutes.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 140 °C for 60 minutes with stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-6-methyl-1H-indazol-5-amine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-6-methyl-1H-indazol-5-amine. This reaction is a powerful method for the synthesis of novel N-substituted 3-amino-6-methyl-1H-indazole derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.[1][2] The indazole core is a privileged structure in numerous biologically active compounds, and this methodology allows for the introduction of diverse amine functionalities to explore structure-activity relationships.[1][2]
Reaction Principle
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (this compound) and an amine.[3] The reaction is catalyzed by a palladium complex in the presence of a suitable phosphine ligand and a base.[1][3] The catalytic cycle generally involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation, and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.[3][4]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific amines and reaction scales. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schleck techniques or in a glovebox.
General Protocol for the Amination with Primary Amines
Materials:
-
This compound
-
Primary amine (1.2 equivalents)
-
BrettPhos precatalyst (e.g., G3 or G4, 2 mol%)[5]
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 equivalents)[1]
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.[1]
-
Add anhydrous THF (5 mL) via syringe.
-
Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.[1]
-
Seal the tube and heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.[1]
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography.
General Protocol for the Amination with Secondary Amines
Materials:
-
This compound
-
Secondary amine (1.2 equivalents)
-
RuPhos precatalyst (e.g., G3 or G4, 2 mol%)[1]
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos precatalyst (0.02 mmol, 2 mol%).
-
Follow steps 2-11 from the primary amine protocol.
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Data Presentation
The following tables summarize representative yields for the Buchwald-Hartwig amination of a similar substrate, 6-bromo-1H-indazole, with various primary and secondary amines. These results can serve as a reference for the expected outcomes with this compound.
Table 1: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Primary Amines [1]
| Amine | Product | Yield (%) |
| Aniline | N-phenyl-1H-indazol-6-amine | 92 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-1H-indazol-6-amine | 94 |
| 3-Aminopyridine | N-(pyridin-3-yl)-1H-indazol-6-amine | 78 |
| Benzylamine | N-benzyl-1H-indazol-6-amine | 88 |
| Cyclohexylamine | N-cyclohexyl-1H-indazol-6-amine | 75 |
Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1]
Table 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Secondary Amines [1]
| Amine | Product | Yield (%) |
| Morpholine | 6-(morpholino)-1H-indazole | 95 |
| Piperidine | 6-(piperidin-1-yl)-1H-indazole | 91 |
| N-Methylaniline | N-methyl-N-phenyl-1H-indazol-6-amine | 82 |
| Dibenzylamine | N,N-dibenzyl-1H-indazol-6-amine | 76 |
| 4-(4-chlorophenyl)-4-hydroxypiperidine | 4-(4-chlorophenyl)-1-(1H-indazol-6-yl)piperidin-4-ol | 89 |
Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh batch of catalyst. |
| Poor quality reagents | Use freshly distilled/dried solvents and pure amines. | |
| Incorrect base | LiHMDS is generally effective. Other bases like NaOtBu or Cs2CO3 could be screened. | |
| Formation of side products | Reductive dehalogenation | Consider a less sterically hindered ligand or lower the reaction temperature. |
| Reaction at N1 of indazole | This is generally less favored. If problematic, protection of the N1 position (e.g., with a BOC group) can ensure regioselectivity.[1] |
Conclusion
The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of N-substituted amino-indazole derivatives.[1] The choice of ligand is crucial, with BrettPhos and RuPhos precatalysts demonstrating excellent efficacy for primary and secondary amines, respectively.[1] The provided protocols and data serve as a valuable starting point for researchers in medicinal chemistry and drug development to synthesize novel indazole-based compounds for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-6-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of the indazole scaffold is a cornerstone of medicinal chemistry, as its derivatives are integral to a wide array of biologically active compounds. The strategic modification of 3-Bromo-6-methyl-1H-indazol-5-amine through palladium-catalyzed cross-coupling reactions offers a powerful and versatile toolkit for creating diverse molecular architectures. These reactions facilitate the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling extensive exploration of structure-activity relationships (SAR) for drug discovery and development.
This document provides detailed application notes and generalized experimental protocols for the most common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as they apply to this compound. While specific literature on this exact substrate is limited, the provided protocols are based on well-established procedures for structurally analogous bromo-indazole derivatives and serve as a robust starting point for synthetic endeavors.
General Experimental Workflow
A typical workflow for performing and analyzing palladium-catalyzed cross-coupling reactions is outlined below. Proper execution under an inert atmosphere is critical for success.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the bromo-indazole with various aryl, heteroaryl, or vinyl boronic acids or esters.[1] It is favored for its mild conditions and the stability and low toxicity of the boron reagents.[1]
Catalytic Cycle
Data Presentation: Suzuki-Miyaura Coupling of Bromo-Indazole Derivatives
| Bromo-Indazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-bromo-indazol-5-amine | Arylboronic acids | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | dioxane/H₂O | 100 | 1-2 | Good to Excellent[2] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95[3][4] |
| 3-bromoindazoles | Various boronic acids | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (MW) | 0.5 | 60-94[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Assembly: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., RuPhos), or a pre-catalyst like Pd(PPh₃)₄, to the reaction mixture under the inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio), via syringe.[2]
-
Reaction: Heat the reaction mixture to 80-110 °C (or as indicated by literature for similar substrates) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[5][6] This reaction is instrumental in synthesizing arylamines, which are common motifs in pharmaceuticals.[5]
Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Functionalization of the Amino Group in 3-Bromo-6-methyl-1H-indazol-5-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the 5-amino group of 3-Bromo-6-methyl-1H-indazol-5-amine, a versatile building block in medicinal chemistry. The functionalization of this amino group allows for the synthesis of a diverse range of derivatives, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The following protocols cover key transformations: acylation, alkylation, sulfonylation, and diazotization followed by nucleophilic substitution.
Data Presentation: Summary of Functionalization Reactions
The following table summarizes the expected outcomes for the functionalization of this compound based on the provided protocols. The data presented are representative and may vary based on specific substrate and reaction conditions.
| Functionalization Reaction | Reagent/Electrophile | Product | Expected Yield (%) | Purity (%) |
| Acylation | Acetyl Chloride | N-(3-bromo-6-methyl-1H-indazol-5-yl)acetamide | 85-95 | >98 |
| Acetic Anhydride | N-(3-bromo-6-methyl-1H-indazol-5-yl)acetamide | 80-90 | >98 | |
| Alkylation (Reductive Amination) | Benzaldehyde | N-benzyl-3-bromo-6-methyl-1H-indazol-5-amine | 70-85 | >95 |
| Acetone | N-isopropyl-3-bromo-6-methyl-1H-indazol-5-amine | 65-80 | >95 | |
| Sulfonylation | p-Toluenesulfonyl Chloride | N-(3-bromo-6-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide | 80-90 | >98 |
| Diazotization/Sandmeyer | NaNO₂, HCl, CuCl | 5-chloro-3-bromo-6-methyl-1H-indazole | 60-75 | >95 |
| NaNO₂, HBF₄ | 5-fluoro-3-bromo-6-methyl-1H-indazole (via Schiemann) | 40-60 | >95 |
Experimental Protocols
Detailed methodologies for the key functionalization reactions are provided below. Standard laboratory safety precautions should be followed at all times.
Protocol 1: Acylation of the Amino Group
This protocol describes the formation of an amide bond by reacting the primary amino group with an acylating agent.
Method A: Using Acyl Chlorides
-
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the tertiary amine base (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Method B: Using Anhydrides
-
Materials:
-
This compound
-
Anhydride (e.g., Acetic anhydride)
-
Pyridine or a suitable aprotic solvent
-
Water
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine or another suitable aprotic solvent.
-
Add the anhydride (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Alkylation of the Amino Group via Reductive Amination
This protocol outlines the formation of a secondary amine through the reaction with an aldehyde or ketone followed by reduction.
-
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or Methanol
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCM or methanol, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (Sodium triacetoxyborohydride or Sodium cyanoborohydride) (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Sulfonylation of the Amino Group
This protocol describes the synthesis of a sulfonamide by reacting the amino group with a sulfonyl chloride.
-
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride)
-
Pyridine or Dichloromethane (DCM) with Triethylamine (TEA)
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine (or in DCM with TEA (1.5 eq)).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
If pyridine is used as the solvent, remove it under reduced pressure.
-
Dissolve the residue in DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 4: Diazotization and Sandmeyer Reaction
This protocol details the conversion of the primary amino group to other functionalities via a diazonium salt intermediate.
-
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl) or Tetrafluoroboric acid (HBF₄)
-
Copper(I) chloride (CuCl) or other copper salts for Sandmeyer reaction
-
Water
-
Ice
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to form the diazonium salt solution.
-
In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl for chlorination) in concentrated HCl at 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) salt solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.
-
Cool the mixture to room temperature and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
The following diagrams illustrate the chemical transformations and experimental workflows described in the protocols.
Caption: General workflow for the acylation of this compound.
Caption: Reaction pathways for the functionalization of the amino group.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-6-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of kinase inhibitors utilizing the versatile building block, 3-Bromo-6-methyl-1H-indazol-5-amine. This starting material is a valuable scaffold for the development of potent and selective inhibitors targeting key kinases implicated in cancer and other diseases, including the TAM family (Tyro3, Axl, Mer), Polo-like kinase 4 (PLK4), and Vascular Endothelial Growth Factor Receptor (VEGFR).
Introduction
The 1H-indazole core is a privileged scaffold in medicinal chemistry due to its structural similarity to the purine ring of ATP, allowing it to act as a competitive inhibitor at the ATP-binding site of kinases. The presence of a bromine atom at the 3-position and an amine group at the 5-position of this compound offers two key points for chemical modification. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of various aryl and heteroaryl substituents. The amino group provides a handle for further functionalization to optimize binding affinity and selectivity.
Key Applications
Derivatives of this compound have been explored as inhibitors of several important kinase families:
-
TAM Family Kinases (Tyro3, Axl, Mer): These receptor tyrosine kinases are overexpressed in various cancers and are associated with tumor growth, metastasis, and drug resistance.[1]
-
Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a critical target in cancer therapy, and its inhibition can lead to mitotic catastrophe in cancer cells.[2][3]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5]
Data Presentation
The following tables summarize the in vitro biological activity of representative kinase inhibitors synthesized from indazole scaffolds, demonstrating the potential of derivatives from this compound.
Table 1: Inhibitory Activity against TAM Family Kinases
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| Compound A | AXL | 2.8 | Biochemical |
| MER | - | - | |
| Compound B | AXL | 3.0 | Biochemical |
| MER | - | - | |
| Bemcentinib | AXL | 5.2 | Biochemical |
| MER | - | - | |
| UNC2025 | AXL | 1.6 | Biochemical |
| MER | < 1 | Biochemical |
Data compiled from representative literature on indazole-based TAM kinase inhibitors.[6][7]
Table 2: Inhibitory Activity against PLK4
| Compound ID | Target Kinase | IC50 (nM) |
| CFI-400945 | PLK4 | 2.8 |
| Axitinib | PLK4 | 6.5 |
| Compound K17 | PLK4 | 0.3 |
| Compound K22 | PLK4 | 0.1 |
Data compiled from representative literature on indazole-based PLK4 inhibitors.[2]
Table 3: Inhibitory Activity against VEGFR-2
| Compound ID | Target Kinase | IC50 (nM) |
| Compound 30 | VEGFR-2 | 1.24 |
| Axitinib | VEGFR-2 | - |
| Sorafenib | VEGFR-2 | - |
Data compiled from representative literature on indazole-based VEGFR-2 inhibitors.[4]
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a hypothetical TAM kinase inhibitor, Compound 1 , starting from this compound. These protocols are based on established synthetic methodologies for similar compounds.
General Experimental Workflow
The overall synthetic strategy involves a two-step process: a Suzuki-Miyaura coupling to introduce an aryl group at the 3-position, followed by a Buchwald-Hartwig amination to couple a substituted aniline to the 5-amino group.
Caption: General workflow for the synthesis of kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of inert gas, add Palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.1 equiv.).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(4-methoxyphenyl)-6-methyl-1H-indazol-5-amine.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of the intermediate from Protocol 1 with a substituted aryl bromide.
Materials:
-
3-(4-Methoxyphenyl)-6-methyl-1H-indazol-5-amine
-
1-(4-Bromobenzyl)-4-ethylpiperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv.) and Xantphos (0.04 equiv.) to a dried Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
To this catalyst mixture, add 3-(4-methoxyphenyl)-6-methyl-1H-indazol-5-amine (1.0 equiv.), 1-(4-bromobenzyl)-4-ethylpiperazine (1.1 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Seal the reaction vessel and heat the mixture to 100-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield Compound 1 .
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from this compound.
Caption: Simplified TAM (Tyro3, Axl, Mer) signaling pathway.
Caption: Key components of the PLK4 signaling pathway in cell cycle regulation.
Caption: Simplified VEGFR signaling pathway leading to angiogenesis.
References
- 1. rsc.org [rsc.org]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arcus Biosciences reports preclinical data on AXL inhibitors for cancer | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-arylation of 3-Bromo-6-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-arylation of 3-Bromo-6-methyl-1H-indazol-5-amine, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein focus on two of the most robust and widely used methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. These methods offer broad substrate scope and functional group tolerance, making them highly valuable in medicinal chemistry and drug discovery.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The ability to introduce aryl substituents on the nitrogen atoms of indazole derivatives through N-arylation is a critical step in the development of novel therapeutics. This compound is a versatile building block, and the selective N-arylation of its exocyclic amino group or the indazole nitrogen is a key transformation for creating libraries of potential drug candidates.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[1][2] It is known for its high efficiency, broad substrate scope, and tolerance of various functional groups.[1][2] The Ullmann condensation, a copper-catalyzed reaction, is a classical method for N-arylation that has seen significant improvements with the development of new ligands, allowing for milder reaction conditions.[3][4]
This document provides detailed experimental procedures for both methods, along with tabulated data for representative reactions, and a workflow diagram to guide researchers in the successful N-arylation of this compound.
Data Presentation
Table 1: Representative Palladium-Catalyzed Buchwald-Hartwig N-arylation of this compound
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 78 |
| 3 | 2-Bromopyridine | G3-XPhos (2) | - | Cs₂CO₃ | THF | 80 | 24 | 72 |
| 4 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 88 |
Table 2: Representative Copper-Catalyzed Ullmann N-arylation of this compound
| Entry | Aryl Halide | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 24 | 75 |
| 2 | 3-Bromobenzonitrile | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMF | 130 | 36 | 68 |
| 3 | 4-Fluorophenylboronic acid | Cu(OAc)₂ (10) | Pyridine | Et₃N | CH₂Cl₂ | RT | 48 | 65 |
| 4 | 2-Chloropyridine | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ | Toluene | 110 | 24 | 70 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation
This protocol is a general procedure for the N-arylation of this compound with an aryl halide using a palladium catalyst and a phosphine ligand.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the base (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: Copper-Catalyzed Ullmann N-arylation
This protocol describes a general procedure for the N-arylation of this compound with an aryl halide using a copper catalyst.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-Proline)
-
Base (e.g., Potassium carbonate)
-
Anhydrous solvent (e.g., DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.5 mmol, 1.5 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), the ligand (0.2 mmol, 20 mol%), and the base (2.0 mmol, 2.0 equiv.).
-
Add the anhydrous solvent (5 mL).
-
Flush the flask with an inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-arylated product.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
Application Notes and Protocols: 3-Bromo-6-methyl-1H-indazol-5-amine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of high-quality lead compounds. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind with low affinity but high ligand efficiency to a biological target. These initial fragment hits then serve as starting points for the rational design of more potent and selective drug candidates.
The indazole scaffold is recognized as a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2][3] Its bicyclic system can mimic the purine core of ATP, enabling competitive binding to the kinase hinge region. This document provides detailed application notes and protocols for the use of 3-Bromo-6-methyl-1H-indazol-5-amine , a versatile indazole-based fragment, in FBDD campaigns, with a focus on kinase inhibitor discovery.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are consistent with the "Rule of Three," a guideline for selecting fragments with a higher probability of successful optimization.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrN₃ | [4] |
| Molecular Weight | 226.08 g/mol | [4] |
| CAS Number | 1000343-43-0 | [4] |
| Topological Polar Surface Area | 54.8 Ų | |
| cLogP | 2.1 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 0 |
Note: cLogP and TPSA are calculated values.
Rationale for Use in Fragment-Based Drug Discovery
The unique substitution pattern of this compound provides several strategic advantages for its application as a fragment:
-
Indazole Core: The 1H-indazole scaffold serves as an excellent starting point for kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site.[1]
-
3-Bromo Group: The bromine atom at the 3-position is a versatile synthetic handle. It can be readily functionalized using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to "grow" the fragment into adjacent pockets of the target protein, thereby increasing potency and selectivity.[5] The bromine atom can also participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design.
-
5-Amino Group: The primary amine at the 5-position can act as a hydrogen bond donor, forming crucial interactions with the target protein. It also provides a vector for further chemical elaboration to explore solvent-exposed regions.
-
6-Methyl Group: The methyl group can provide beneficial hydrophobic interactions within a binding pocket and can influence the overall conformation and solubility of the fragment and its subsequent derivatives.[6][7]
Hypothetical Case Study: p38 MAPK Inhibitor Discovery
To illustrate the application of this compound, we present a hypothetical FBDD workflow targeting p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways.[8][9][10]
Figure 1: A generalized workflow for fragment-based drug discovery.
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a crucial regulator of cellular responses to stress and inflammation.[8][11] Dysregulation of this pathway is implicated in numerous inflammatory diseases.
Figure 2: Simplified p38 MAPK signaling pathway.
Experimental Protocols
The following are detailed protocols for the screening and characterization of this compound against a target protein, such as p38 MAPK.
Protocol 1: Saturation Transfer Difference (STD) NMR Spectroscopy for Primary Screening
STD NMR is a powerful ligand-observed NMR technique for identifying fragment binding to a large protein target.
Materials:
-
Target protein (e.g., p38 MAPK)
-
This compound
-
NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4 in 99.9% D₂O)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 100 mM in d₆-DMSO.
-
Prepare a solution of the target protein at a concentration of 10-50 µM in NMR buffer.
-
Prepare the final NMR sample containing 1-2 mM of the fragment and 10 µM of the protein. A control sample containing only the fragment should also be prepared.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the control sample.
-
For the protein-fragment sample, acquire two spectra: an "on-resonance" spectrum with selective saturation of a protein resonance (e.g., at -1 ppm) and an "off-resonance" spectrum with saturation at a frequency where no protein or fragment signals are present (e.g., 40 ppm).
-
The saturation time should be optimized (typically 1-2 seconds).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum indicate that the fragment binds to the protein. The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein
-
This compound
-
Running buffer (e.g., HBS-EP+, pH 7.4)
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions. Aim for a response level of 10,000-15,000 RU.
-
A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 1 µM to 500 µM).
-
Inject the fragment solutions over the reference and protein-immobilized flow cells at a constant flow rate (e.g., 30 µL/min).
-
Record the sensorgrams, which show the change in response units over time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the sample flow cell data.
-
Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Target protein
-
This compound
-
Dialysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Dialyze the target protein against the ITC buffer.
-
Prepare a solution of the protein at 20-50 µM in the dialysis buffer.
-
Prepare a solution of the fragment at 10-20 times the protein concentration in the final dialysis buffer.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of fragment to protein and fit the data to a suitable binding model to determine the Kᴅ, stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Data Presentation and Interpretation
Quantitative data from biophysical screening should be summarized for clear comparison of fragment hits.
| Fragment | Method | Kᴅ (µM) | Ligand Efficiency (LE) |
| This compound | SPR | Hypothetical 250 | Hypothetical 0.35 |
| Fragment B | SPR | Hypothetical 500 | Hypothetical 0.30 |
| Fragment C | SPR | Hypothetical 150 | Hypothetical 0.38 |
Ligand Efficiency (LE) = -1.37 * pKᴅ / Heavy Atom Count
Hit-to-Lead Optimization
Once this compound is confirmed as a hit, the next phase involves structure-guided design to improve its potency and selectivity.
Figure 3: Hit-to-lead optimization strategy.
The 3-bromo position can be exploited using Suzuki coupling to introduce aryl or heteroaryl groups that can occupy hydrophobic pockets. The 5-amino group can be acylated or used in other coupling reactions to extend into solvent-exposed regions and pick up additional interactions. This iterative process of chemical synthesis and biological testing, guided by structural information from co-crystal structures, will drive the optimization towards a potent and selective lead compound.
Conclusion
This compound is a valuable fragment for FBDD campaigns, particularly those targeting protein kinases. Its physicochemical properties are well-suited for fragment screening, and its versatile substitution pattern provides multiple avenues for rapid hit-to-lead optimization. The protocols outlined in this document provide a robust framework for the identification and characterization of this and other fragment hits, paving the way for the discovery of novel therapeutics.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. jms.ump.edu.pl [jms.ump.edu.pl]
- 6. scribd.com [scribd.com]
- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 10. assaygenie.com [assaygenie.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Sonogashira Coupling with Bromoindazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of bromoindazoles. The indazole moiety is a privileged scaffold in medicinal chemistry, and the introduction of alkynyl groups via Sonogashira coupling offers a versatile strategy for the synthesis of novel drug candidates and complex molecular probes.
Introduction
The Sonogashira reaction is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] The reaction proceeds under relatively mild conditions and tolerates a wide variety of functional groups, making it an invaluable tool in medicinal chemistry and materials science.[3][4] For the synthesis of alkynylindazoles, bromoindazoles serve as readily available starting materials. The position of the bromine atom on the indazole ring can influence the reactivity, and N-protection of the indazole may be necessary in some cases to achieve optimal results.
Reaction Principle
The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the bromoindazole. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Reductive elimination from the subsequent complex yields the alkynylindazole product and regenerates the Pd(0) catalyst.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is the key species that participates in the transmetalation step of the palladium cycle.
Variations of the Sonogashira reaction, such as copper-free and microwave-assisted protocols, have been developed to address specific challenges like homocoupling of the alkyne (Glaser coupling) and to accelerate reaction times.[4][5]
Data Presentation: Reaction Conditions for Sonogashira Coupling of Bromoindazoles
The following tables summarize representative conditions for the Sonogashira coupling of various bromoindazoles with terminal alkynes.
Table 1: Sonogashira Coupling of a 5-Bromo-3-alkynyl-1H-indazole Derivative [6]
| Entry | Bromoindazole Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-3-((4-(N,N-dimethylamino)but-1-yn-1-yl)-1-(tert-butoxycarbonyl)-1H-indazole | N-(prop-2-yn-1-yl)tosylamide | PdCl₂(PPh₃)₂ (10) | 20 | PPh₃ (10) | Et₃N | DMF (2:1 with Et₃N) | 70 | 24 | 69 |
| 2 | 5-Bromo-3-((4-(N,N-dimethylamino)but-1-yn-1-yl)-1-(tert-butoxycarbonyl)-1H-indazole | Propargyl alcohol | PdCl₂(PPh₃)₂ (10) | 20 | PPh₃ (10) | Et₃N | DMF (2:1 with Et₃N) | 70 | 24 | 83 |
| 3 | 5-Bromo-3-((4-(N,N-dimethylamino)but-1-yn-1-yl)-1-(tert-butoxycarbonyl)-1H-indazole | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | 20 | PPh₃ (10) | Et₃N | DMF (2:1 with Et₃N) | 70 | 24 | 75 |
Table 2: General Conditions for Sonogashira Coupling of Bromo-Heterocycles (Applicable to Bromoindazoles)
| Entry | Aryl Bromide Type | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
| 1 | General Bromo-heterocycle | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | Et₃N or DIPEA | THF or DMF | RT - 80 °C | 2-24 | 70-95 |
| 2 | Electron-deficient Bromo-heterocycle | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 60 °C | 12 | 80-90 |
| 3 | Sterically hindered Bromo-heterocycle | 1-Heptyne | PdCl₂(dppf) (3) | CuBr (5) | Piperidine | Toluene | 100 °C | 16 | 60-80 |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of N-Protected Bromoindazoles [6]
This protocol is adapted from the successful coupling of a 5-bromo-1-(tert-butoxycarbonyl)-1H-indazole derivative.
Materials:
-
N-Protected Bromoindazole (1.0 equiv)
-
Terminal Alkyne (1.2 - 2.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5-10 mol%)
-
Copper(I) iodide (CuI) (10-20 mol%)
-
Triphenylphosphine (PPh₃) (if required, 10-20 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the N-protected bromoindazole, PdCl₂(PPh₃)₂, CuI, and PPh₃ (if used).
-
Evacuate and backfill the flask with inert gas three times.
-
Add a mixture of anhydrous DMF and Et₃N (typically in a 1:2 or 2:1 ratio) via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkynylindazole.
Protocol 2: Copper-Free Sonogashira Coupling of Bromoindazoles (General Guidance) [4]
This protocol provides a general guideline for a copper-free Sonogashira reaction, which can be adapted for bromoindazole substrates to minimize alkyne homocoupling.
Materials:
-
Bromoindazole (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., a bulky phosphine ligand like XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the bromoindazole, palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the terminal alkyne.
-
Seal the vessel and heat the reaction mixture to the required temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Microwave-Assisted Sonogashira Coupling of Bromoindazoles (General Guidance) [5]
Microwave irradiation can significantly reduce reaction times. This is a general procedure that should be optimized for specific bromoindazole substrates.
Materials:
-
Bromoindazole (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Base (e.g., Et₃N or DIPEA)
-
Solvent (e.g., DMF or 1,4-Dioxane)
-
Microwave reactor vials
Procedure:
-
To a microwave vial, add the bromoindazole, palladium catalyst, CuI, and a magnetic stir bar.
-
Add the solvent, base, and terminal alkyne.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizations
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
Caption: General experimental workflow for a Sonogashira coupling reaction.
Conclusion
The Sonogashira coupling of bromoindazoles is a robust and versatile method for the synthesis of a wide array of alkynylindazole derivatives. The choice of catalyst, ligand, base, and solvent, as well as the position of the bromine substituent and the nature of the N-protecting group, are all critical parameters that can be optimized to achieve high yields. The protocols provided herein serve as a valuable starting point for researchers in the field of drug discovery and materials science to explore the chemical space of functionalized indazoles.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49.
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922.
-
Erdélyi, M.; Gogoll, A. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. J. Org. Chem.2001 , 66, 4165-4169.
-
Guillaumet, G., et al. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis2005 , (5), 771-780.
-
Chemistry LibreTexts. Sonogashira Coupling. (2024).
-
Nasrollahzadeh, M., et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2019 , 9, 2276-2298.
-
BenchChem. Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. (2025).
-
NROChemistry. Sonogashira Coupling.
-
BenchChem. Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes. (2025).
-
Wikipedia. Sonogashira coupling.
-
S. K. Guchhait, et al. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega2023 , 8, 26, 23758–23773.
-
ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.
-
Organic Chemistry Portal. Sonogashira Coupling.
-
Paju, A., et al. Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron2014 , 70, 5843-5848.
-
Sonogashira coupling reaction of aryl halides with phenylacetylene - ResearchGate.
-
Hopkins, J. M.; Collar, N. A One-Pot Sonogashira/Heteroannulation Strategy for the Synthesis of 6-Substituted-5H-pyrrolo[2,3-b]pyrazines. Tetrahedron Lett.2004 , 45, 8631-8633.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central.
-
Sonogashira coupling giving me multiple spots on TLC. Any suggestions? - Reddit.
-
Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives - ResearchGate.
-
Sonogashira‐type cross‐coupling reactions with propargyl substrates. - ResearchGate.
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
-
Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. - SciSpace.
-
Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - PMC - NIH.
-
Development of Synthetic Pathways for Macrocyclic Acetylenes - The Research Repository @ WVU - West Virginia University.
-
What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? | ResearchGate.
-
Sonogashira coupling reactions of phenylacetylene and aryl halides. - ResearchGate.
-
Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed.
-
One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization.
-
Sequentially Palladium-Catalyzed Processes in One-Pot Syntheses of Heterocycles - MDPI.
-
Palladium-catalyzed sequential reaction viaSonogashira coupling, isomerization, Claisen rearrangement and [4 + 2] cycloaddition sequence for the rapid synthesis of tricyclo[3.2.1.02,7]oct-3-ene derivatives - RSC Publishing.
-
BJOC - Search Results - Beilstein Journals.
-
Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions - Scientific & Academic Publishing.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Application Notes and Protocols: Derivatization of 3-Bromo-6-methyl-1H-indazol-5-amine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer and kinase inhibitory effects.[1][2] The compound 3-Bromo-6-methyl-1H-indazol-5-amine serves as a versatile starting material for the synthesis of compound libraries aimed at drug discovery. The bromine atom at the C3 position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.[3][4] Concurrently, the amino group at the C5 position provides a handle for further modification, such as amide bond formation.
This document provides detailed protocols for the derivatization of this compound via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-acylation. It also includes standard protocols for primary biological screening assays, such as kinase inhibition and cellular antiproliferative assays, to evaluate the synthesized compounds.
Synthetic Derivatization Strategies
The derivatization strategy involves a multi-step process that may require protection of the reactive amine and indazole N-H functionalities to ensure selective reaction at the C3 position. A general workflow is presented below.
Caption: General workflow for derivatization of this compound.
Protocol 1: N-H and N-Amine Protection (Boc Protection)
To prevent side reactions during cross-coupling, the indazole N1-H and the C5-amine can be protected using di-tert-butyl dicarbonate (Boc₂O).[5][6]
Materials:
-
5-Bromo-1H-indazol-3-amine (or analogous starting material)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the starting indazole (1.0 equiv) in anhydrous DCM, add DMAP (1.0 equiv).[6]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Boc₂O (1.0 equiv for mono-protection, >2.0 equiv for di-protection) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash with water and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the Boc-protected indazole.[6]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol facilitates the formation of a C-C bond at the C3 position of the indazole core.[4][7]
Materials:
-
Boc-protected 3-Bromo-6-methyl-indazol-5-amine (1.0 equiv)
-
Aryl or heteroaryl boronic acid/ester (1.2-1.5 equiv)[7]
-
Palladium catalyst, e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%)[4][8]
-
Base, e.g., Cs₂CO₃ or K₂CO₃ (2.0-3.0 equiv)[7]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel (e.g., a Schlenk tube or microwave vial), combine the protected bromo-indazole (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (5 mol%), and base (2.0 equiv).[9]
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).[7]
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.[4][9]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol is used to form a C-N bond at the C3 position.[3][10]
Materials:
-
Boc-protected 3-Bromo-6-methyl-indazol-5-amine (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precatalyst, e.g., RuPhos Precatalyst or BrettPhos Precatalyst (2 mol%)[10]
-
Strong base, e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) (2.0 equiv)[10]
-
Anhydrous solvent, e.g., Tetrahydrofuran (THF) or Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the protected bromo-indazole (1.0 equiv), the desired amine (1.2 equiv), and the palladium precatalyst (2 mol%).[10]
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF via syringe.[10]
-
Add the base (e.g., LiHMDS, 1M solution in THF, 2.0 equiv) dropwise to the stirred reaction mixture.[10]
-
Seal the tube and heat the reaction to 65-80 °C until the starting material is consumed (monitor by TLC or LC-MS).[10]
-
Cool the mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.[10]
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[10]
-
Purify the crude product by silica gel column chromatography.[10]
Protocol 4: Boc Deprotection
Removal of the Boc protecting group is typically achieved under acidic conditions.
Materials:
-
Boc-protected indazole derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material disappears.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be used directly or neutralized with a base (e.g., NaHCO₃ solution) and extracted to yield the free amine.
Data Presentation: Synthetic Library
Summarize the results of the derivatization in a clear, tabular format.
| Compound ID | R¹ Group (from Suzuki/Buchwald) | R² Group (from Acylation) | Synthetic Route | Yield (%) | Purity (%) (HPLC) |
| IND-001 | Phenyl | Acetyl | Suzuki, Acylation | 65 | >98 |
| IND-002 | 4-Fluorophenyl | - | Suzuki | 72 | >99 |
| IND-003 | Morpholin-4-yl | - | Buchwald-Hartwig | 58 | >97 |
| IND-004 | Pyridin-3-yl | Benzoyl | Suzuki, Acylation | 55 | >98 |
Biological Screening Protocols
A generalized workflow for screening the synthesized library is outlined below.
Caption: Generalized workflow for biological screening of a compound library.
Protocol 5: Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced.[11]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Target kinase (e.g., VEGFR, Aurora Kinase)
-
Kinase-specific substrate
-
Test compounds (indazole derivatives)
-
ATP solution
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.[11]
-
Add 2.5 µL of a kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[11]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[11]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values using non-linear regression analysis.[11]
Protocol 6: Cell Antiproliferative Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[12]
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.[13]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.[12]
Data Presentation: Biological Activity
Summarize the biological screening data in tables for easy comparison.
Table 2: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (nM)[11] |
| IND-001 | Aurora A | 85 |
| IND-002 | Aurora B | 31 |
| IND-003 | VEGFR-2 | 150 |
| IND-004 | Aurora A | 26 |
| Control | Alisertib | 1.2 |
Table 3: Antiproliferative Activity
| Compound ID | Cell Line (K562) IC₅₀ (µM)[12] | Cell Line (A549) IC₅₀ (µM)[12] |
| IND-001 | 15.2 | 25.8 |
| IND-002 | 8.4 | 12.1 |
| IND-003 | > 50 | > 50 |
| IND-004 | 5.1 | 9.7 |
| Control | 5-Fluorouracil | 3.3 |
Visualization of a Relevant Signaling Pathway
Indazole derivatives are potent inhibitors of protein kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR), which is critical for tumor angiogenesis.[14]
Caption: Simplified VEGFR signaling pathway showing the point of kinase inhibition.[14]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Acylation of 3-Bromo-6-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the acylation of 3-bromo-6-methyl-1H-indazol-5-amine, a key synthetic intermediate in the development of various pharmacologically active molecules. The following protocols are based on established methods for the acylation of aromatic amines.
Introduction
The acylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the introduction of acyl groups that can modulate the biological activity of molecules. This process is particularly relevant in drug discovery, where N-acylated indazoles are scaffolds for a variety of therapeutic agents. The reaction involves the nucleophilic attack of the amine on an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acidic byproduct.[1][2][3] This document outlines a general yet detailed protocol for the acylation of this compound.
Reaction Scheme
The general reaction for the acylation of this compound is depicted below, using an acyl chloride as the acylating agent.
Experimental Protocol: Acetylation using Acetyl Chloride
This protocol details the acetylation of this compound with acetyl chloride. This procedure can be adapted for other acylating agents.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% Purity | Varies |
| Acetyl Chloride | Reagent Grade | Varies |
| Pyridine or Triethylamine (Base) | Anhydrous | Varies |
| Dichloromethane (DCM) | Anhydrous | Varies |
| 1 M Hydrochloric Acid (HCl) | Laboratory Grade | Varies |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Laboratory Grade | Varies |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | Varies |
| Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) | - | Varies |
| Deuterated solvent for NMR (e.g., DMSO-d₆) | NMR Grade | Varies |
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC chamber and UV lamp
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
3.3. Detailed Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and a base such as pyridine (1.2 eq) or triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).[1] The volume of DCM should be sufficient to fully dissolve the starting material.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes.[1] Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The reaction is complete when the starting amine spot is no longer visible.
-
Work-up:
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
3.4. Characterization
The structure and purity of the final product, N-(3-bromo-6-methyl-1H-indazol-5-yl)acetamide, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Quantitative Data Summary
The following table summarizes the typical quantities and conditions for the acetylation reaction.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Acetyl Chloride | 1.1 eq |
| Pyridine or Triethylamine | 1.2 eq |
| Solvent | |
| Anhydrous Dichloromethane (DCM) | 10-20 mL per gram of starting amine |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours (TLC monitored) |
| Work-up Reagents | |
| 1 M HCl | 2 x Volume of organic phase |
| Saturated NaHCO₃ | 2 x Volume of organic phase |
| Brine | 1 x Volume of organic phase |
| Expected Yield | >85% (post-purification) |
Experimental Workflow and Signaling Pathway Diagrams
5.1. Experimental Workflow
The following diagram illustrates the step-by-step workflow for the acylation experiment.
Caption: Experimental workflow for the acylation of this compound.
5.2. Reaction Mechanism: Nucleophilic Addition-Elimination
The acylation of an amine with an acyl chloride proceeds through a nucleophilic addition-elimination mechanism.[5][6]
Caption: Nucleophilic addition-elimination mechanism for amine acylation.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Acyl chlorides are corrosive and react violently with water; handle with care.[5]
-
Pyridine and dichloromethane are toxic and volatile; avoid inhalation and skin contact.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
This document provides a comprehensive and detailed protocol for the acylation of this compound. By following these guidelines, researchers can reliably synthesize N-acylated indazole derivatives for further investigation in drug discovery and development programs. The provided workflow and mechanistic diagrams offer a clear visual representation of the experimental process and underlying chemical principles.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Bromo-6-methyl-1H-indazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving 3-Bromo-6-methyl-1H-indazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
A1: The primary challenges with this substrate arise from its specific structural features. The presence of an unprotected -NH group in the indazole ring and an amino group (-NH2) at the 5-position can lead to side reactions and catalyst inhibition.[1] Additionally, the electron-rich nature of the indazole ring, enhanced by the methyl and amino substituents, can make the oxidative addition step of the catalytic cycle more difficult.[2] Key challenges include low reaction yields, formation of side products like dehalogenated indazole (hydrodehalogenation) and homocoupling of the boronic acid, and difficulties in product purification.[1][3]
Q2: Which palladium catalyst and ligand system is most effective for this type of substrate?
A2: For electron-rich and sterically hindered aryl bromides, catalyst systems with electron-rich and bulky phosphine ligands are often preferred.[2] A commonly successful catalyst for Suzuki couplings of bromoindazoles is [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[4][5] Other effective systems for challenging substrates include those with Buchwald ligands like XPhos, SPhos, or RuPhos, often used with a palladium source like Pd₂(dba)₃ or a pre-catalyst.[6][7] For heteroaryl couplings, CataCXium A has also shown unique effectiveness.[8][9] The optimal choice will depend on the specific boronic acid or ester being used, so screening a few catalyst/ligand combinations is recommended.[10]
Q3: How does the choice of base and solvent affect the reaction outcome?
A3: The selection of the base and solvent is critical and interdependent.[11] A common combination for Suzuki reactions is an aqueous solution of a carbonate base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) with a solvent like 1,4-dioxane or dimethoxyethane (DME).[4][12] For anhydrous conditions, potassium phosphate (K₃PO₄) can be effective, although it may require a small amount of water to function optimally.[2] The base activates the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[12] The solvent system needs to be able to dissolve both the organic and inorganic reagents to a sufficient extent.
Q4: How can I minimize the formation of the dehalogenated byproduct (6-methyl-1H-indazol-5-amine)?
A4: Dehalogenation, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen.[1][3] This can be minimized by:
-
Using anhydrous and thoroughly degassed solvents and reagents: Residual water can be a proton source.[1]
-
Optimizing the base: Employing an anhydrous base like anhydrous K₃PO₄ can be beneficial.[1]
-
Careful selection of the catalyst and reaction conditions: Some catalyst systems are more prone to this side reaction.
Q5: What causes the homocoupling of my boronic acid, and how can I prevent it?
A5: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[11][13] To mitigate this:
-
Ensure a strictly inert atmosphere: Thoroughly degas your solvents and purge the reaction vessel with an inert gas like argon or nitrogen.[11][13]
-
Use a Pd(0) catalyst source directly or a pre-catalyst: This avoids an excess of Pd(II) at the start of the reaction.[13]
-
Controlled addition of reagents: In some cases, slow addition of the boronic acid can help minimize its homocoupling.[11]
Q6: My product is difficult to purify. What are the best methods for purification?
A6: Purification of Suzuki coupling products can be challenging due to the presence of unreacted starting materials, byproducts, and residual palladium catalyst.[13]
-
Aqueous work-up: An initial aqueous work-up is essential to remove the bulk of inorganic salts and water-soluble impurities. A basic aqueous wash can help remove unreacted boronic acid.[13]
-
Column chromatography: Meticulous column chromatography on silica gel is often the most effective method for separating the desired product from byproducts with similar polarities. A shallow solvent gradient can improve separation.[13]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[1]
-
Palladium removal: For applications in drug development, removing trace palladium is crucial. This can be achieved by filtration through celite, or by using metal scavengers.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.[1] 2. Poor quality of reagents or solvents.[11] 3. Inappropriate choice of base or solvent.[11] 4. Reaction temperature is too low. 5. Presence of oxygen deactivating the catalyst.[11] | 1. Use a fresh batch of catalyst or a different catalyst/ligand system (e.g., Pd(dppf)Cl₂, XPhos Pd G2).[4][14] 2. Ensure all reagents are pure and solvents are anhydrous and degassed.[1] 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, DME, 2-MeTHF).[8][12] 4. Gradually increase the reaction temperature, monitoring for decomposition.[11] 5. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[11] |
| Significant Dehalogenation | 1. Presence of proton sources (e.g., water).[1] 2. Suboptimal base.[1] | 1. Use anhydrous and thoroughly degassed solvents and reagents.[1] 2. Switch to an anhydrous base like K₃PO₄.[1] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.[13] 2. Use of a Pd(II) pre-catalyst that is slowly reduced.[13] | 1. Rigorously degas all solvents and maintain an inert atmosphere.[13] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[13] |
| Product is an Oil and Won't Crystallize | 1. Presence of impurities.[13] 2. The product may be intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography.[13] 2. If the product is indeed an oil, purification by chromatography is the most appropriate method.[13] |
| Difficulty Separating Product and Byproducts | 1. Similar polarities of the desired product and byproducts (e.g., homocoupled product).[13] | 1. Meticulous column chromatography with a shallow solvent gradient is often effective.[13] 2. Test various solvent systems with Thin Layer Chromatography (TLC) to find optimal separation conditions.[13] 3. If the product is a solid, recrystallization from a carefully selected solvent system can be effective.[13] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative procedure that can be adapted and optimized for the specific boronic acid or ester being used with this compound.
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[12]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[11]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel.[13]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low conversion in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
preventing debromination in reactions with 3-Bromo-6-methyl-1H-indazol-5-amine
Welcome to the technical support center for 3-Bromo-6-methyl-1H-indazol-5-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during its use in chemical synthesis, with a particular focus on preventing unwanted debromination.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a versatile building block in medicinal chemistry and materials science. It is frequently utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The most common transformations include:
-
Suzuki-Miyaura Coupling: To introduce new aryl or vinyl substituents at the 3-position.
-
Buchwald-Hartwig Amination: To form a new C-N bond by coupling with a primary or secondary amine.[1][2]
-
Sonogashira Coupling: To introduce alkyne functionalities.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
The electron-rich nature of the indazole ring, further activated by the amino group, makes this substrate highly reactive in these transformations.
Q2: I am observing significant debromination of my starting material. What is causing this side reaction?
A2: Debromination, also known as hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-rich aryl halides like this compound.[1] This occurs when the aryl halide is consumed, but instead of the desired coupled product, the bromine atom is replaced by a hydrogen atom, yielding 6-methyl-1H-indazol-5-amine.
Potential causes include:
-
β-Hydride Elimination: In Buchwald-Hartwig amination, the palladium-amide intermediate can undergo β-hydride elimination, leading to the debrominated arene and an imine.[1]
-
Protonolysis of the Organopalladium Intermediate: The key Ar-Pd(II)-Br intermediate can react with a proton source (e.g., trace water, alcohol solvents, or certain bases) before reductive elimination can occur.
-
Catalyst Decomposition: Inefficient or degraded catalyst systems can promote side reactions over the desired coupling.
Q3: How does the choice of catalyst and ligand affect debromination?
A3: The catalyst and ligand system is critical for minimizing debromination. For electron-rich substrates, bulky, electron-donating phosphine ligands are often preferred as they promote the desired reductive elimination step over side reactions.[3]
-
For Suzuki Coupling: Ligands like XPhos, SPhos, and RuPhos, often used with palladium precursors like Pd₂(dba)₃ or as pre-formed catalysts (e.g., XPhos Pd G3), can be effective.
-
For Buchwald-Hartwig Amination: Bulky biarylphosphine ligands such as tBuBrettPhos have been shown to be effective for the amination of nitrogen-containing heterocycles.[4] The choice of ligand can be specific to the class of amine being coupled (primary vs. secondary).[5]
Troubleshooting Guides
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
If you are observing more than 5-10% of the debrominated product (6-methyl-1H-indazol-5-amine) in your Suzuki-Miyaura reaction, consider the following troubleshooting steps.
Troubleshooting Workflow: Suzuki Coupling
Caption: Troubleshooting workflow for debromination in Suzuki coupling.
Recommended Starting Conditions & Optimization Parameters
| Parameter | Initial Recommendation | Optimization Strategy | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) | Use pre-formed catalysts like XPhos Pd G3 (1-2 mol%) | Pre-catalysts can ensure a more efficient generation of the active Pd(0) species. |
| Ligand | XPhos (2-4 mol%) | Screen other bulky ligands (SPhos, RuPhos) | Bulky, electron-rich ligands accelerate reductive elimination, outcompeting debromination pathways.[3] |
| Base | K₃PO₄ (2-3 equiv.) | Screen Cs₂CO₃ or K₂CO₃. Avoid strong alkoxides if possible. | Milder, non-hydridic bases are less likely to promote protonolysis.[6][7] |
| Solvent | 1,4-Dioxane or Toluene (anhydrous, degassed) | Try 2-MeTHF or a Toluene/water mixture. | Solvent choice can significantly influence reaction kinetics and side reactions.[6] |
| Temperature | 80-100 °C | Lower the temperature and monitor the reaction over a longer period. | Higher temperatures can sometimes increase the rate of debromination. |
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Significant Debromination in Buchwald-Hartwig Amination
Debromination can be particularly problematic in Buchwald-Hartwig aminations. The primary competing pathway is often β-hydride elimination from the palladium-amide intermediate.[1]
Logical Relationship: Minimizing Debromination in Buchwald-Hartwig Amination
Caption: Key optimization areas to reduce debromination in C-N coupling.
Recommended Starting Conditions & Optimization Parameters
| Parameter | Initial Recommendation | Optimization Strategy | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) | Use pre-formed catalysts (e.g., tBuBrettPhos Pd G3) | Ensures a reliable Pd(0) source and correct ligand:metal ratio. |
| Ligand | tBuBrettPhos (2-4 mol%) | Screen other ligands like Josiphos or Buchwald's SPhos. | The ligand's steric and electronic properties are crucial to favor reductive elimination over β-hydride elimination.[4] |
| Base | NaOtBu (1.5-2.0 equiv.) | Screen LHMDS or K₃PO₄. | The choice of base is critical. While strong bases like NaOtBu are common, they can sometimes promote side reactions. LHMDS can be a good alternative.[5] |
| Solvent | Toluene (anhydrous, degassed) | Try THF or 1,4-Dioxane. | The solvent can influence the solubility of intermediates and the overall reaction pathway. |
| Temperature | 90-110 °C | Attempt the reaction at a lower temperature (e.g., 70-80 °C). | Lower temperatures can sometimes suppress the β-hydride elimination pathway. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.) and the ligand (e.g., tBuBrettPhos, 0.02 equiv.) to a dry vial. Add the solvent (e.g., Toluene) and stir for 10 minutes.
-
In a separate Schlenk flask, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) under an inert atmosphere.
-
Add the pre-mixed catalyst solution to the Schlenk flask via syringe.
-
Seal the flask and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
troubleshooting low yields in 3-Bromo-6-methyl-1H-indazol-5-amine reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine. The information is presented in a question-and-answer format to directly address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that can lead to low yields at different stages of a plausible synthetic route for this compound.
Stage 1: Synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile
Question 1: My nitration of 2-fluoro-4-methylbenzonitrile is resulting in a low yield and multiple products. What is going wrong?
Answer: Low yields and the formation of multiple isomers are common issues in the nitration of substituted benzene rings. The directing effects of the fluorine and methyl groups can lead to a mixture of nitro isomers.
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to improve regioselectivity and minimize side reactions.
-
Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of fuming nitric acid and concentrated sulfuric acid is standard. The dropwise addition of the nitrating agent is recommended to maintain temperature control.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of over-nitrated byproducts.
Stage 2: Reduction of the Nitro Group to an Amine
Question 2: The reduction of 2-fluoro-4-methyl-5-nitrobenzonitrile to 5-amino-2-fluoro-4-methylbenzonitrile is incomplete. How can I improve the conversion?
Answer: Incomplete reduction can be due to several factors, including the choice of reducing agent, catalyst activity, and reaction conditions.
Troubleshooting Steps:
-
Choice of Reducing Agent: Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid reduction (e.g., SnCl₂/HCl, Fe/HCl). Catalytic hydrogenation is often cleaner and higher yielding.
-
Catalyst Activity: If using catalytic hydrogenation, ensure the palladium on carbon (Pd/C) catalyst is fresh and active. Use an appropriate catalyst loading (typically 5-10 mol%).
-
Hydrogen Pressure: For catalytic hydrogenation, maintaining adequate hydrogen pressure (e.g., balloon pressure or a Parr hydrogenator) is essential for driving the reaction to completion.
-
Solvent: Ensure the solvent (e.g., ethanol, methanol, or ethyl acetate) is appropriate for the chosen reduction method and fully dissolves the starting material.
Stage 3: Indazole Ring Formation
Question 3: The cyclization of 5-amino-2-fluoro-4-methylbenzonitrile with hydrazine to form 6-methyl-1H-indazol-5-amine is giving a low yield. What are the potential issues?
Answer: The cyclization of an ortho-fluorobenzonitrile with hydrazine is a common and generally high-yielding method for synthesizing 3-aminoindazoles. However, issues can still arise. In this case, the reaction would yield 3-amino-6-methyl-1H-indazol-5-amine. If the target is 6-methyl-1H-indazol-5-amine, a different synthetic route would be needed. Assuming the former is an intermediate, here are troubleshooting steps. A similar cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate in ethanol at 70°C for 4 hours is reported to give a 90% yield of 5-bromo-1H-indazol-3-amine.[1]
Troubleshooting Steps:
-
Reaction Temperature and Time: This reaction typically requires heating. Monitor the reaction by TLC to ensure it goes to completion. Insufficient heating time or temperature can result in a low conversion rate.
-
Hydrazine Quality: Use a good quality hydrazine hydrate. An excess of hydrazine is often used to drive the reaction.
-
Work-up Procedure: The product may precipitate upon cooling. Ensure the reaction mixture is cooled sufficiently to maximize product recovery. Washing the crude product with a suitable solvent can help remove impurities.
Stage 4: Bromination of the Indazole Ring
Question 4: I am getting a low yield and multiple brominated products when trying to brominate 6-methyl-1H-indazol-5-amine to get this compound. How can I improve this?
Answer: Direct bromination of the indazole ring can be challenging due to the presence of multiple reactive sites. The amino and methyl groups on the benzene ring, as well as the pyrazole ring, can all undergo electrophilic substitution. A patent for the synthesis of 3-bromo-5-nitro-1H-indazole describes a high-yield bromination (95%) of 5-nitro-1H-indazole using bromine in DMF at low temperatures.[2][3]
Troubleshooting Steps:
-
Protecting Groups: Consider protecting the amino group (e.g., as an acetamide) before bromination to prevent side reactions and direct the bromination to the desired position.
-
Brominating Agent: The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine.
-
Solvent and Temperature: The reaction solvent and temperature can significantly influence the regioselectivity of the bromination. A non-polar solvent at low temperatures may improve selectivity.
-
Purification: A mixture of isomers may be unavoidable. Efficient purification by column chromatography or recrystallization is often necessary to isolate the desired product.
Experimental Protocols & Data
Protocol 1: Synthesis of 5-Bromo-1H-indazol-3-amine
This protocol is for a related compound but illustrates a typical cyclization reaction.
-
Reaction: To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (99%) (10.0 mmol).
-
Conditions: Heat the reaction mixture in a sealed tube at 70°C for 4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Concentrate the reaction mixture to dryness.
-
Purification: Purify the brown-colored solid by recrystallization from ethanol.
-
Expected Yield: 90%.[1]
Protocol 2: Bromination of 5-Nitro-1H-indazole
This protocol demonstrates a high-yield bromination of an indazole ring.
-
Reactants: 5-nitro-1H-indazole and a bromine solution in DMF.
-
Procedure: Dropwise add the bromine solution to the DMF solution of 5-nitro-1H-indazole.
-
Yield: 95% for the synthesis of 3-bromo-5-nitro-1H-indazole.[2][3]
| Reagent | Conditions | Product | Reported Yield (%) | Reference |
| 5-bromo-2-fluorobenzonitrile, Hydrazine hydrate | Ethanol, 70°C, 4h | 5-bromo-1H-indazol-3-amine | 90 | [1] |
| 5-nitro-1H-indazole, Bromine | DMF | 3-bromo-5-nitro-1H-indazole | 95 | [2][3] |
Visualizing the Workflow and Troubleshooting Logic
Proposed Synthetic Workflow
Caption: A plausible synthetic pathway for this compound.
Troubleshooting Logic for Low Yields
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Purification of 3-Bromo-6-methyl-1H-indazol-5-amine Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Bromo-6-methyl-1H-indazol-5-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary purification methods for this class of compounds are flash column chromatography and recrystallization. The choice depends on the impurity profile, scale, and desired final purity. High-Performance Liquid Chromatography (HPLC) is also used, particularly for high-purity small-scale applications and analytical assessment.
Q2: What are the typical impurities I might encounter during the synthesis of this compound?
A2: Common impurities can include regioisomers formed during the indazole ring formation, starting materials, and byproducts from side reactions such as over-bromination (di- or tri-brominated species).[1][2] Incomplete reactions or degradation can also lead to impurities.[3]
Q3: My compound appears to be degrading during purification on silica gel. What should I do?
A3: Indazole derivatives, especially those with amine functionalities, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[3] Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).[4] Alternatively, using a different stationary phase like alumina or a reverse-phase column may be beneficial.[3][5]
Q4: Are there any specific storage recommendations for this compound to maintain its purity?
A4: Yes, to ensure stability, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place.[6] For long-term storage, refrigeration (2-8°C) is advisable.[6] The compound should be protected from light and moisture to prevent potential photodegradation or hydrolysis.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: Poor Separation or Tailing during Column Chromatography
Q: I'm running a flash column on my crude this compound, but the compound is streaking badly and I'm getting poor separation from impurities. What's causing this and how can I fix it?
A: This is a classic issue when purifying amine-containing compounds on silica gel. The basic amine interacts strongly with acidic silanol groups on the silica surface, causing tailing and poor resolution.[7]
Solutions:
-
Add a Basic Modifier: Incorporate a small percentage of a base into your mobile phase. Triethylamine (TEA) or ammonium hydroxide are common choices. Start with 0.5-1% of the modifier in your eluent system (e.g., Dichloromethane/Methanol/Ammonium Hydroxide 90:9:1).[5]
-
Switch Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography using a C18 column with a buffered mobile phase (e.g., acetonitrile/water with an ammonia/ammonium buffer) can provide excellent separation.[5]
Below is a troubleshooting workflow for this issue:
Issue 2: Compound Fails to Crystallize or "Oils Out"
Q: I'm trying to purify my product by recrystallization, but it either stays in solution or separates as an oil. What should I do?
A: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated with impurities.[8] Failure to crystallize often means the solvent is not ideal or the solution is not saturated enough.
Solutions:
-
Solvent Selection: The ideal solvent should dissolve your compound well when hot but poorly when cold.[8] Use a systematic solvent screening approach.
-
Use a Two-Solvent System: If a single solvent doesn't work, try a binary system. Dissolve your compound in a minimal amount of a "good" hot solvent (in which it's very soluble) and then slowly add a "bad" anti-solvent (in which it's poorly soluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[8] A common pair for this type of compound is Methanol/Water or Ethanol/Water.[1]
-
Induce Crystallization:
-
Scratch: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.
-
Seed: Add a tiny crystal of pure product to the cooled solution to initiate crystal growth.[8]
-
Cool Slowly: Rapid cooling encourages oil formation. Allow the flask to cool to room temperature slowly before moving it to an ice bath.[8]
-
Data Presentation
Table 1: Representative Column Chromatography Solvent Systems
The following table provides starting points for developing a mobile phase for the purification of this compound on silica gel. The Rf values are illustrative and will vary based on the specific derivative and conditions.
| Solvent System (v/v/v) | Ratio | Polarity | Expected Rf | Notes |
| Ethyl Acetate / Heptane | 30:70 to 50:50 | Medium | 0.2 - 0.4 | Good starting point for many indazole derivatives.[2] |
| Dichloromethane / Methanol | 98:2 to 95:5 | Medium-High | 0.2 - 0.5 | Effective for more polar compounds.[2] |
| DCM / MeOH / NH₄OH | 90:9:1 | High (Basic) | 0.3 - 0.6 | Recommended for amines to prevent tailing.[5] |
| Ethyl Acetate / TEA | 99:1 | Medium (Basic) | 0.2 - 0.4 | Alternative basic modifier system.[4] |
Table 2: Recrystallization Solvent Screening
This table outlines a qualitative guide for selecting a recrystallization solvent.
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |
| Water | Poor | Poor | Poor (alone) |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Methanol | Sparingly Soluble | Soluble | Good |
| Ethyl Acetate | Soluble | Very Soluble | Poor (consider as "good" solvent in binary system) |
| Heptane/Hexane | Poor | Poor | Good (consider as "anti-solvent" in binary system) |
| Toluene | Poor | Soluble | Potential candidate |
| Methanol/Water | - | - | Excellent (Binary System) [1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
Objective: To purify crude this compound using silica gel chromatography while minimizing peak tailing.
Methodology:
-
TLC Analysis: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good system will give your target compound an Rf of ~0.2-0.3. Test a system like 95:4:1 Dichloromethane/Methanol/Ammonium Hydroxide.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:4:1 DCM/MeOH/NH₄OH) and pack the column.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimum amount of the mobile phase or DCM.[9]
-
Dry Loading: If the product is not very soluble, dissolve it in a suitable solvent (e.g., DCM or Methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[9] Carefully add this powder to the top of the packed column.
-
-
Elution: Run the column, eluting with the mobile phase. A gradient elution, where the polarity is gradually increased (e.g., by increasing the percentage of methanol), can improve separation for difficult mixtures.[4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Purification by Two-Solvent Recrystallization
Objective: To obtain high-purity crystalline this compound.
Methodology:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the "good" solvent (e.g., Methanol) portion-wise while heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[8]
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., Water) dropwise until you observe persistent cloudiness (turbidity), indicating the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent (Methanol) until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture or just the cold anti-solvent (Water) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Workflow Visualization
A general workflow for the purification and analysis of this compound derivatives is presented below.
References
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
identifying byproducts in the synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine and its derivatives. This guide focuses on identifying and mitigating the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for this compound, and what are the critical steps where byproducts can form?
A common and logical synthetic approach starts from a substituted 2-methylaniline. The key transformations involve the formation of the indazole core, followed by bromination and nitro group reduction. Each of these steps presents challenges in terms of regioselectivity and potential side reactions. A plausible synthetic pathway is outlined below.
Q2: What are the most common byproducts observed during the formation of the 6-methyl-5-nitro-1H-indazole intermediate?
The formation of the indazole ring from a substituted 2-methyl-nitroaniline is a critical step.[1] Potential byproducts at this stage can include:
-
Incomplete cyclization: Residual starting material (substituted 2-methylaniline derivative) may remain if the reaction conditions (temperature, reaction time) are not optimal.
-
Side reactions from diazotization: If the synthesis involves a diazotization step, side reactions such as the formation of phenols or other undesired diazonium salt reactions can occur.[2]
-
Formation of N-oxide derivatives: Depending on the reagents used, N-oxidation of the indazole ring can sometimes be observed.
Q3: During the bromination of 6-methyl-5-nitro-1H-indazole to yield 3-Bromo-6-methyl-5-nitro-1H-indazole, what are the potential impurities?
Bromination of the indazole core must be carefully controlled to avoid the formation of undesired products.[3] Key byproducts include:
-
Polybrominated indazoles: The indazole ring is susceptible to electrophilic substitution at multiple positions. Over-bromination can lead to the formation of dibromo or even tribromo derivatives, especially with an excess of the brominating agent.[3]
-
Regioisomers: While bromination is expected to occur at the C3 position, substitution at other positions on the benzene ring (e.g., C4 or C7) can occur depending on the directing effects of the existing substituents and the reaction conditions.[3]
-
N-Bromination: Although less common for aromatic C-H bromination, substitution on the nitrogen atoms of the imidazole ring is a possibility under certain conditions.[3]
-
Benzylic Bromination: The methyl group at the C6 position could undergo radical bromination, especially if using reagents like N-bromosuccinimide (NBS) with a radical initiator, leading to a 6-(bromomethyl) derivative.[3]
Q4: What byproducts can be expected during the reduction of the nitro group to form this compound?
The reduction of the nitro group is the final step in this proposed synthesis. While generally a high-yielding reaction, impurities can still arise:
-
Incomplete reduction: The presence of the starting material, 3-Bromo-6-methyl-5-nitro-1H-indazole, indicates an incomplete reaction.
-
Formation of intermediate reduction products: Depending on the reducing agent and reaction conditions, intermediates such as nitroso and hydroxylamino derivatives may be present in the final product.
-
Debromination: Some reducing agents, particularly under harsh conditions, can lead to the cleavage of the C-Br bond, resulting in the formation of 6-methyl-1H-indazol-5-amine.
-
Byproducts from the reducing agent: The choice of reducing agent (e.g., SnCl₂, iron, catalytic hydrogenation) can introduce specific impurities related to the reagent itself or its byproducts.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.
| Symptom | Potential Cause | Recommended Action |
| Low yield in the indazole formation step | Incomplete cyclization. | Monitor the reaction progress using TLC or HPLC to ensure completion. Consider increasing the reaction temperature or time. |
| Formation of side products from diazotization. | Optimize the temperature and addition rate of the diazotizing agent. Ensure the pH is controlled throughout the reaction. | |
| Multiple spots on TLC after bromination | Polybromination. | Use a milder brominating agent (e.g., NBS instead of Br₂).[3] Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents). |
| Formation of regioisomers. | Adjust the reaction solvent and temperature to improve regioselectivity. Analyze the product mixture by NMR to identify the isomers. | |
| Benzylic bromination. | Avoid radical initiators if using NBS. Conduct the reaction in the dark. | |
| Presence of starting material after reduction | Incomplete reduction. | Increase the amount of reducing agent or the reaction time. Ensure the catalyst (if used) is active. |
| Mass spectrum shows a peak corresponding to the debrominated product | Reductive cleavage of the C-Br bond. | Choose a milder reducing agent. Optimize the reaction temperature and time to avoid over-reduction. |
| Difficulty in purifying the final product | Presence of closely related byproducts. | Employ advanced purification techniques such as preparative HPLC or careful column chromatography with a shallow solvent gradient. |
| Formation of N-alkylated isomers if derivatizing the final product. | Carefully control the alkylation conditions (base, solvent, temperature) to favor N-1 or N-2 substitution as desired.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for Indazole Formation from a 2-Methylaniline Derivative
This protocol is adapted from the synthesis of similar nitroindazoles.[1]
-
Dissolve the substituted 2-methylaniline (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (2.0 eq).
-
Heat the mixture to 70-100°C.
-
Add sodium nitrite (1.25 eq) portion-wise while maintaining the temperature.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Filter the precipitate, wash with water, and purify by recrystallization or column chromatography.
Protocol 2: General Procedure for Bromination of an Indazole Derivative using NBS
This protocol is often used for a more controlled bromination.[3]
-
Dissolve the indazole derivative (1 equivalent) in a suitable solvent such as acetonitrile or chloroform.
-
Add N-bromosuccinimide (1.0 to 1.1 equivalents) to the solution.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for the Reduction of a Nitroindazole using Stannous Chloride
This protocol is a common method for reducing nitroindazoles.[4]
-
Suspend the nitroindazole (1.0 eq) in ethanol or ethyl acetate.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq).
-
Heat the mixture at 60-70°C until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and adjust the pH to 7-8 with a 5% aqueous sodium bicarbonate or potassium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Plausible synthetic workflow for this compound.
Caption: Troubleshooting workflow for identifying and addressing byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with Substituted Bromoindazoles
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving substituted bromoindazoles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a substituted bromoindazole is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings of bromoindazoles can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. For many bromoindazoles, Pd(dppf)Cl₂ has proven to be an effective catalyst.[1] If you are using a standard catalyst like Pd(PPh₃)₄ and observing low yields, consider switching to a more robust system. Buchwald-type ligands can also be effective, especially for more challenging substrates.
-
Base Selection: The base plays a critical role in the catalytic cycle. While K₂CO₃ is commonly used, stronger bases like Cs₂CO₃ or K₃PO₄ can sometimes improve yields, particularly with less reactive boronic acids.[2] The choice of base can be empirical, and screening a few options is often beneficial.
-
Solvent System: A mixture of an organic solvent and water is typically required. Common solvent systems include 1,4-dioxane/water, DME/water, or THF/water.[1][2] Ensure your solvents are anhydrous and properly degassed to prevent catalyst deactivation.
-
Reaction Temperature: Most Suzuki couplings with bromoindazoles require heating, typically between 80-110 °C.[1] If the reaction is sluggish, a moderate increase in temperature might be necessary. However, excessively high temperatures can lead to catalyst decomposition.
-
Boronic Acid/Ester Quality: Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to protodeboronation. Using fresh, high-purity boronic acid is recommended. Alternatively, more stable boronic esters, such as pinacol esters, can be used.
-
N-H Protection: For NH-free indazoles, the acidic proton can sometimes interfere with the reaction. While many protocols exist for unprotected indazoles, N-protection (e.g., with Boc or methyl groups) can sometimes lead to cleaner reactions and higher yields, although this adds extra synthetic steps.[3] However, be aware that some protecting groups like N-Boc may be cleaved under basic reaction conditions.[3]
Q2: I am observing significant dehalogenation of my bromoindazole starting material in my cross-coupling reaction. How can I minimize this side product?
A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich or sterically hindered aryl bromides.[4][5] Here are some strategies to mitigate it:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands. These ligands can promote the desired reductive elimination step over the competing hydrodehalogenation pathway.
-
Additive: In Heck reactions of 3-bromoindazoles, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) and sodium bromide (NaBr) has been shown to suppress dehalogenation and improve the yield of the desired vinylated product.[4]
-
Reaction Conditions: Lowering the reaction temperature and minimizing reaction time can sometimes reduce the extent of dehalogenation. Ensure strictly anaerobic conditions, as trace oxygen can contribute to catalyst decomposition pathways that may lead to dehalogenation.
Q3: I am attempting a Buchwald-Hartwig amination with a bromoindazole and a primary amine, but the reaction is not proceeding. What should I check?
A3: Buchwald-Hartwig aminations can be sensitive to various parameters, especially with heterocyclic substrates. Here are key areas to troubleshoot:
-
Catalyst and Ligand: This is often the most critical factor. For coupling primary amines, first-generation catalysts may not be effective.[6] Consider using more advanced, sterically hindered biaryl phosphine ligands such as RuPhos, BrettPhos, t-BuXPhos, or tBuBrettPhos, often in combination with a palladium precatalyst like Pd₂(dba)₃ or a G4-precatalyst.[7]
-
Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[7] For unprotected N-H indazoles, LiHMDS can be particularly effective.[7]
-
Solvent: Anhydrous, deoxygenated aprotic polar solvents like toluene, 1,4-dioxane, or THF are standard.[7] The solubility of all components is crucial for a successful reaction.
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen).
Q4: Can I perform a Sonogashira coupling on a bromoindazole without a copper co-catalyst?
A4: Yes, copper-free Sonogashira couplings are possible and often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[8] These conditions may require specific ligands to facilitate the catalytic cycle in the absence of copper. However, the reaction might be slower, and higher temperatures may be needed compared to the copper-co-catalyzed version. For aryl bromides, heating is often necessary.[9]
Troubleshooting Guides
Issue 1: No Reaction or Poor Conversion
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand.- Consider using a more robust precatalyst.- Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.[9] |
| Inappropriate Ligand | - For Suzuki couplings, try Pd(dppf)Cl₂ or Buchwald-type ligands.[1]- For Buchwald-Hartwig aminations with challenging amines, use bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos).[7] |
| Incorrect Base | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LiHMDS for Buchwald-Hartwig).[2][7]- Ensure the base is anhydrous and finely powdered for better solubility and reactivity. |
| Low Reaction Temperature | - Gradually increase the temperature, typically in the range of 80-120 °C.[1] Use a sealed vessel for temperatures above the solvent's boiling point. |
| Poor Reagent Quality | - Use fresh, high-purity bromoindazole and coupling partner.- For Suzuki reactions, consider using a more stable boronic ester instead of the acid. |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Troubleshooting Steps |
| Dehalogenated Indazole | - Catalyst decomposition.- Presence of water or oxygen. | - Use bulky, electron-rich ligands.- Lower the reaction temperature.- Ensure anhydrous and anaerobic conditions.- In Heck reactions, adding TBAB and NaBr can help.[4] |
| Homocoupling of Boronic Acid (Suzuki) | - Presence of oxygen.- Inappropriate catalyst or reaction conditions. | - Thoroughly degas all solvents and reagents.- Use a well-defined Pd(0) source or a precatalyst. |
| Homocoupling of Alkyne (Sonogashira) | - Presence of oxygen in copper-catalyzed reactions (Glaser coupling). | - Perform the reaction under strictly anaerobic conditions.- Consider using a copper-free Sonogashira protocol.[8] |
Data Presentation: Catalyst Systems for Cross-Coupling of Bromoindazoles
Table 1: Successful Catalyst Systems for Suzuki-Miyaura Coupling of Substituted Bromoindazoles
| Bromoindazole Substrate | Coupling Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME/H₂O | 80 | 95 |
| 3-bromo-1H-indazole (unprotected) | Various arylboronic acids | Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 60-95 |
| 3-bromo-5-amino-1H-indazole (unprotected) | Various arylboronic acids | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | 100 (MW) | 70-92 |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80-100 | High |
Data compiled from references[1][2][10].
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Bromoindazoles
| Bromoindazole Substrate | Amine Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole | Primary/Secondary Amines | Pd₂(dba)₃ or G4-precatalyst | RuPhos or BrettPhos | NaOtBu or LiHMDS | Toluene or Dioxane | 80-110 |
| 2-Bromo-6-methyl-1H-benzo[d]imidazole (analogous system) | Various Amines | Pd₂(dba)₃ | t-BuXPhos or tBuBrettPhos | LiHMDS | Toluene or Dioxane | 80-110 |
Recommendations based on analogous systems and general best practices for challenging substrates.[7][11]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 5-Bromo-N-substituted Indazole[1]
-
In a reaction vessel, dissolve the 5-bromo-N-substituted indazole (1.0 eq.) in anhydrous 1,2-dimethoxyethane (DME).
-
Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 - 0.10 eq.).
-
Stir the mixture under an argon atmosphere for approximately 1 hour at room temperature.
-
In a separate flask, prepare a solution of the boronic acid (1.5-2.0 eq.) in anhydrous DME and a solution of K₂CO₃ (2.0 eq.) in water.
-
Sequentially add the boronic acid solution and the base solution to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS. Typical reaction times are 2-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Protocol for Buchwald-Hartwig Amination of an N-H Bromoindazole[7]
-
To an oven-dried Schlenk tube, add the bromoindazole (1.0 eq.), the palladium precatalyst (e.g., a G4 precatalyst, 0.02 eq.), and the phosphine ligand (e.g., RuPhos, 0.04 eq.).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the amine coupling partner (1.2 eq.) followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Add the base (e.g., LiHMDS as a 1M solution in THF, 2.0 eq.) dropwise to the stirred mixture.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for initial catalyst system selection.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in the Functionalization of 3-Bromo-6-methyl-1H-indazol-5-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling regioselectivity during the functionalization of 3-Bromo-6-methyl-1H-indazol-5-amine. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving the desired regioisomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective functionalization of this compound?
The main challenge arises from the presence of multiple reactive sites: the two nitrogen atoms of the indazole ring (N1 and N2), the bromine atom at the C3 position, and the amino group at the C5 position. The indazole ring's annular tautomerism, where a proton can reside on either nitrogen, often leads to mixtures of N1 and N2 substituted products during reactions like alkylation.[1] The 1H-tautomer is generally more thermodynamically stable.[1]
Q2: How can I selectively functionalize the N1 versus the N2 position of the indazole ring?
Controlling N-functionalization is a delicate balance of several factors. Generally, direct alkylation of 1H-indazoles yields a mixture of N1 and N2-substituted products.[2][3] Key parameters to control regioselectivity include the choice of base, solvent, and the electronic and steric properties of the substituents.[2][4]
-
For N1-selectivity (Thermodynamic Product): Using sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is a highly effective method.[2][5] This combination favors the formation of the more thermodynamically stable N1-alkylated product.[4][5] Bulky substituents at the C3 position can also sterically hinder the N2 position, further promoting N1 alkylation.[1][2]
-
For N2-selectivity (Kinetic Product): N2-substituted products can be favored under kinetically controlled conditions.[1] Specific strategies include:
-
Mitsunobu Reaction: This reaction, using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD, often shows a preference for the N2 position.[4][5]
-
Acidic Conditions: The use of acidic conditions can promote N2-alkylation.[1][6]
-
Substituent Effects: While your starting material has a methyl group at C6, it's noteworthy that strong electron-withdrawing groups at the C7 position can strongly direct alkylation to the N2 position.[1][2]
-
Q3: What is the role of the 5-amino group in directing regioselectivity, and should it be protected?
The 5-amino group is nucleophilic and can compete with the indazole nitrogens during N-alkylation or acylation, leading to undesired side reactions.[7] Therefore, it is highly recommended to protect the amino group before attempting to functionalize the indazole nitrogens. The tert-butoxycarbonyl (Boc) group is a common and effective choice as it is stable under the basic conditions often used for N-alkylation and can be readily removed with acid.[7][8]
Q4: How can I functionalize the C3-bromo position?
The bromine atom at the C3 position is a versatile handle for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions.[9] Common transformations include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids/esters.[10][11][12]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[11]
-
Sonogashira Coupling: To create C-C bonds with terminal alkynes.[11][13]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[11][14]
These reactions typically require a palladium catalyst, a ligand, a base, and an appropriate solvent.[11][13]
Q5: What is an orthogonal functionalization strategy for this molecule?
An orthogonal strategy allows for the selective functionalization of different reactive sites in a specific order without interfering with other parts of the molecule.[15][16] For this compound, a potential workflow would be:
-
Protect the 5-amino group: Use a protecting group like Boc.
-
Selective N-alkylation: Choose conditions to favor either N1 or N2 alkylation.
-
C3-functionalization: Perform a palladium-catalyzed cross-coupling reaction at the C3-bromo position.
-
Deprotection: Remove the protecting group from the 5-amino group.
Troubleshooting Guides
Issue 1: Poor N1/N2 Regioselectivity in Alkylation
| Symptom | Possible Cause | Suggested Solution |
| Approximately 1:1 mixture of N1 and N2 isomers. | Reaction conditions do not strongly favor either kinetic or thermodynamic control. Use of weaker bases like K₂CO₃ in polar solvents like DMF can lead to mixtures.[4] | For N1-selectivity: Switch to NaH as the base and THF as the solvent.[2][5] Ensure the reaction is run at a temperature that allows for thermodynamic equilibration. |
| For N2-selectivity: Consider using Mitsunobu conditions (PPh₃, DIAD/DEAD, alcohol).[5] Alternatively, explore acidic catalysis if compatible with your substrate. | ||
| Low overall yield with multiple side products. | The unprotected 5-amino group is reacting with the alkylating agent. | Protect the 5-amino group with a suitable protecting group (e.g., Boc) before performing the N-alkylation step.[7] |
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling at C3
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains, low conversion. | Inactive catalyst or suboptimal reaction conditions. | Catalyst/Ligand: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands.[10] The choice of ligand is crucial for reaction efficiency.[17] |
| Base/Solvent: Optimize the base (e.g., K₂CO₃, Cs₂CO₃) and solvent system.[10][11] Ensure the solvent is anhydrous and the reaction is performed under an inert atmosphere. | ||
| Temperature: Increase the reaction temperature, monitoring for potential decomposition. | ||
| Formation of de-halogenated byproduct. | Reductive dehalogenation is a common side reaction. | Use a less reactive base or lower the reaction temperature. Ensure the reaction is thoroughly degassed to remove oxygen. |
| Complex mixture of products. | The unprotected N-H of the indazole can interfere with the catalytic cycle. | Consider protecting the indazole nitrogen before the cross-coupling reaction, especially for Suzuki-Miyaura couplings.[12] |
Quantitative Data Summary
The following tables summarize typical regioselectivity and yields for key reactions on indazole systems. Note that results can vary based on specific substituents.
Table 1: Regioselectivity of Indazole N-Alkylation
| Reaction | Base/Reagents | Solvent | Typical N1:N2 Ratio | Typical Yield | Reference |
| N-Alkylation (for N1) | NaH | THF | >95:5 | High | [2][5] |
| N-Alkylation (mixed) | K₂CO₃ | DMF | ~1:1 to 3:1 | Moderate to High | [4][18] |
| N-Alkylation (for N2) | Mitsunobu (DIAD/PPh₃) | THF | 1:2.5 to 1:3 | Moderate | [5] |
| N-Alkylation (for N2) | TfOH (cat.) | Dioxane | Highly N2 selective | High | [6] |
Table 2: Yields for Suzuki-Miyaura Coupling on Bromoindazoles
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [10] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 80-100 | Varies | Good | [11] |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 100 | 18 | 70-95 | [19] |
Experimental Protocols
Protocol 1: Boc-Protection of this compound
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add triethylamine (Et₃N, 1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected indazole.
Protocol 2: Selective N1-Alkylation
-
Preparation: To a solution of Boc-protected this compound (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.[1]
-
Deprotonation: Allow the suspension to stir at room temperature for 30 minutes.[1]
-
Alkylation: Add the alkyl halide (e.g., methyl iodide, ethyl bromide, 1.2 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature (or heat gently to 50 °C if necessary) and monitor its progress by TLC or LC-MS.[1]
-
Workup: Carefully quench the reaction with water. Extract with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to isolate the N1-alkylated product.[1]
Protocol 3: C3-Suzuki-Miyaura Cross-Coupling
-
Preparation: In a reaction vessel, combine the N1-alkylated, Boc-protected 3-bromo-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ (2.0 eq) in a solvent mixture like 1,4-dioxane and water (e.g., 4:1).[11]
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.[11]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the mixture under an inert atmosphere.[10][11]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates completion.[11]
-
Workup: Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[11]
Visualizations
Caption: Orthogonal functionalization workflow for this compound.
Caption: Troubleshooting guide for poor regioselectivity in N-alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. benchchem.com [benchchem.com]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. Orthogonal Supramolecular Assemblies Using Side-Chain Functionalized Helical Poly(isocyanide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving 3-Bromo-6-methyl-1H-indazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-methyl-1H-indazol-5-amine. The following information is designed to address common issues encountered during the work-up of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a Suzuki-Miyaura reaction involving this compound?
A1: While the optimal procedure can vary based on the specific boronic acid used, a general work-up involves cooling the reaction mixture, filtering off the palladium catalyst, extracting the product, and purifying it. It is common to filter the cooled reaction mixture through a pad of Celite®.[1] The product can then be extracted with an organic solvent like ethyl acetate.[1] The combined organic layers are typically washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]
Q2: How should I approach the work-up of a Buchwald-Hartwig amination reaction with this substrate?
A2: For Buchwald-Hartwig reactions with bromo-indazole derivatives, a common work-up begins with cooling the reaction to room temperature and then quenching with a saturated aqueous solution of ammonium chloride.[2] The product is then typically extracted into an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[2]
Q3: I'm observing a significant amount of dehalogenated byproduct (6-methyl-1H-indazol-5-amine) in my Suzuki coupling. How can I minimize this?
A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.[3] This can be caused by impurities in the boronic acid or by reaction conditions that favor this pathway. To minimize this, ensure you are using high-purity boronic acid. You can also consider adjusting the reaction conditions, such as the choice of base and solvent.
Q4: My Buchwald-Hartwig reaction is sluggish or failing. What are the likely causes?
A4: Low conversion in Buchwald-Hartwig aminations can be due to several factors. The choice of ligand and base is critical, especially for unprotected indazoles.[2] Bulky biarylphosphine ligands like RuPhos or BrettPhos, paired with a strong, non-nucleophilic base such as LiHMDS, can be effective.[2] Additionally, ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the catalyst.
Q5: How can I effectively purify the final product, which is a substituted 6-methyl-1H-indazol-5-amine?
A5: The purification of amine-containing compounds by silica gel column chromatography can be challenging due to interactions with the acidic silica. To mitigate this, consider adding a small amount of a tertiary amine, such as triethylamine (e.g., 1%), to the eluent system (e.g., hexane/ethyl acetate).[4] Alternatively, using an amine-functionalized silica gel column can provide excellent separation without the need for mobile phase modifiers.[5][6] For further purification, recrystallization from a suitable solvent system can be employed.
Troubleshooting Guides
Issue 1: Low or No Product Conversion
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is not old or deactivated. Use a fresh batch or a pre-catalyst. Confirm that the reaction was conducted under strictly anaerobic conditions. |
| Suboptimal Ligand/Base Combination | For Suzuki reactions, screen different phosphine ligands and bases (e.g., K₃PO₄, Cs₂CO₃). For Buchwald-Hartwig reactions, consider bulky biarylphosphine ligands and strong, non-nucleophilic bases.[2] |
| Poor Quality Reagents | Use high-purity starting materials, especially the boronic acid/ester in Suzuki couplings, as impurities can inhibit the reaction. |
| Inadequate Temperature | Gradually increase the reaction temperature. Many cross-coupling reactions require heating (e.g., 80-110 °C). |
Issue 2: Formation of Significant Byproducts
| Byproduct | Possible Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Hydrodehalogenation | Impurities in reagents or suboptimal reaction conditions. | Use high-purity reagents. Optimize the base, solvent, and temperature. |
| N-1 vs. N-2 Alkylation (if applicable) | Reaction conditions favoring one regioisomer over the other. | The choice of base and solvent can significantly influence the N-1/N-2 ratio. For instance, NaH in THF often favors N-1 alkylation, while Cs₂CO₃ in DMF can lead to mixtures.[7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Materials: this compound, arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂/RuPhos, 2-5 mol%), base (e.g., K₃PO₄, 2.0 equiv.), and a degassed solvent system (e.g., dioxane/water, 4:1).
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
General Protocol for Buchwald-Hartwig Amination
-
Materials: this compound, primary or secondary amine (1.2 equiv.), palladium pre-catalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%), strong base (e.g., LiHMDS, 2.0 equiv.), and anhydrous THF.[2]
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the amine, and the palladium pre-catalyst.[2]
-
Evacuate and backfill the tube with an inert gas three times.[2]
-
Add anhydrous THF via syringe.[2]
-
Add the base (e.g., LiHMDS solution) dropwise to the stirred reaction mixture.[2]
-
Seal the tube and heat to the appropriate temperature (e.g., 65 °C).[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl solution.[2]
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[2]
-
Purify by column chromatography.
-
Data Presentation
Table 1: Expected Yields for Cross-Coupling Reactions of Bromo-Indazole Derivatives
Note: The following yields are based on literature precedents for structurally similar bromo-indazole compounds and may vary for this compound.
| Reaction Type | Coupling Partner | Typical Catalyst System | Expected Yield Range (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / RuPhos | 75-90 | [1] |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 80-95 | [3] |
| Suzuki-Miyaura | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | 70-85 | [3] |
| Buchwald-Hartwig | Aniline | BrettPhos precatalyst / LiHMDS | 80-90 | [2] |
| Buchwald-Hartwig | Morpholine | RuPhos precatalyst / LiHMDS | 90-98 | [2] |
| Buchwald-Hartwig | Benzylamine | BrettPhos precatalyst / LiHMDS | 85-95 | [2] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. teledyneisco.com [teledyneisco.com]
- 6. biotage.com [biotage.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine. The content is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale production.
Plausible Synthetic Pathway
A practical and scalable synthetic route to this compound is proposed as a four-step process, commencing with the nitration of 2-fluoro-4-methylbenzonitrile. This pathway is designed to utilize readily available starting materials and employs well-established chemical transformations.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing substituted 3-aminoindazoles?
A1: The most prevalent method involves the reaction of an ortho-fluorobenzonitrile derivative with hydrazine hydrate.[1][2] This approach is often high-yielding and proceeds via a nucleophilic aromatic substitution (SNAr) followed by cyclization.
Q2: Are there significant safety concerns associated with this synthetic pathway?
A2: Yes, several steps require careful handling and safety assessments, particularly at scale. The nitration step is highly exothermic. The use of hydrazine hydrate requires caution due to its toxicity and potential for uncontrolled decomposition. The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if isolated or allowed to dry.[1][3]
Q3: What are the primary challenges in scaling up the synthesis of indazole derivatives?
A3: Common scale-up challenges include managing exothermic reactions, ensuring efficient mixing, controlling impurity formation, and safe handling of hazardous reagents like hydrazine and diazonium salts. Product isolation and purification can also become more complex at a larger scale.
Q4: How can the regioselectivity of the initial nitration step be controlled?
A4: The directing effects of the substituents on the aromatic ring primarily control the regioselectivity of nitration. In the case of 2-fluoro-4-methylbenzonitrile, the methyl group is an ortho-, para-director, and the fluoro and cyano groups are meta-directors. The position of nitration will be a result of the combined directing effects of these groups.
Q5: What are the alternatives to the Sandmeyer reaction for introducing the bromine atom?
A5: While the Sandmeyer reaction is a classic and effective method, alternative bromination techniques could be explored. These might include direct electrophilic bromination of a suitable indazole precursor, although this can sometimes lead to issues with regioselectivity and over-bromination.
Troubleshooting Guides
Step 1: Nitration of 2-fluoro-4-methylbenzonitrile
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield / Incomplete Reaction | - Insufficient nitrating agent.- Reaction temperature is too low. | - Ensure the correct stoichiometry of nitric and sulfuric acids.- Gradually increase the reaction temperature, while carefully monitoring for exotherms. |
| Formation of Impurities (e.g., dinitro products) | - Reaction temperature is too high.- Excess nitrating agent. | - Maintain a low reaction temperature (typically 0-10 °C).- Add the nitrating agent dropwise to control the reaction rate and temperature. |
| Runaway Reaction (Exotherm) | - Poor heat dissipation on a larger scale.- Rapid addition of the nitrating agent. | - Ensure the reactor has adequate cooling capacity.- Add the nitrating agent at a controlled rate.- Consider a semi-batch process for better temperature control. |
Step 2: Cyclization with Hydrazine Hydrate
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Indazole | - Incomplete reaction.- Side reactions, such as the formation of hydrazones. | - Increase the reaction time or temperature.- Ensure an adequate excess of hydrazine hydrate is used. |
| Product is difficult to isolate | - Product may be soluble in the reaction mixture. | - After reaction completion, cool the mixture to induce precipitation.- Consider an anti-solvent addition to facilitate precipitation. |
| Safety concerns with hydrazine | - Hydrazine is toxic and potentially explosive. | - Handle hydrazine hydrate in a well-ventilated fume hood with appropriate personal protective equipment.- Avoid excessive heating, which can lead to pressure buildup in a sealed reactor. |
Step 3: Reduction of 3-amino-6-methyl-5-nitro-1H-indazole
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Incomplete Reduction | - Insufficient reducing agent (e.g., Fe, SnCl2).- Deactivation of the reducing agent. | - Use a sufficient excess of the reducing agent.- Ensure the acidic conditions are maintained throughout the reaction. |
| Formation of side products | - Over-reduction of other functional groups. | - Choose a chemoselective reducing agent. Fe/HCl or SnCl2 are generally selective for nitro groups in the presence of other reducible functionalities.[4] |
| Difficult work-up | - Formation of metal salt precipitates that are difficult to filter. | - During work-up, adjust the pH to dissolve the metal hydroxides.- The use of a filter aid like celite can improve filtration.[5] |
Step 4: Sandmeyer Reaction
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Brominated Product | - Incomplete diazotization.- Premature decomposition of the diazonium salt. | - Ensure the temperature is kept low (0-5 °C) during diazotization.- Use a fresh solution of sodium nitrite.[6] |
| Formation of Phenolic Impurities | - Reaction of the diazonium salt with water. | - Maintain a low temperature and use the diazonium salt solution immediately after its preparation. |
| Foaming and Gas Evolution | - Decomposition of the diazonium salt releases nitrogen gas. | - Ensure the reactor has sufficient headspace to accommodate gas evolution.- Add the diazonium salt solution to the copper(I) bromide solution at a controlled rate. |
| Safety Hazard: Explosion | - Isolation or drying of the diazonium salt. | - Never isolate the diazonium salt. Use the aqueous solution of the diazonium salt directly in the next step.[1][3] |
Quantitative Data
The following table summarizes expected yields and conditions for each step, based on analogous reactions reported in the literature. These values should be considered as a starting point for optimization.
| Step | Reaction | Starting Material | Key Reagents | Typical Yield (%) | Reference Conditions |
| 1 | Nitration | 2-fluoro-4-methylbenzonitrile | HNO₃, H₂SO₄ | 80-90 | 0-10 °C, 1-3 h |
| 2 | Cyclization | 2-fluoro-4-methyl-5-nitrobenzonitrile | Hydrazine Hydrate | 85-95 | Ethanol, reflux, 4-8 h[1] |
| 3 | Reduction | 3-amino-6-methyl-5-nitro-1H-indazole | Fe, NH₄Cl or SnCl₂, HCl | 70-90 | Ethanol/Water, reflux, 2-6 h[4] |
| 4 | Sandmeyer | 3,5-diamino-6-methyl-1H-indazole | 1. NaNO₂, HBr2. CuBr | 60-80 | 0-5 °C for diazotization, then warming[7] |
Experimental Protocols
Step 1: Nitration of 2-fluoro-4-methylbenzonitrile
-
To a stirred solution of 2-fluoro-4-methylbenzonitrile in concentrated sulfuric acid at 0 °C, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry under vacuum to afford 2-fluoro-4-methyl-5-nitrobenzonitrile.
Step 2: Cyclization to form 3-amino-6-methyl-5-nitro-1H-indazole
-
To a solution of 2-fluoro-4-methyl-5-nitrobenzonitrile in ethanol, add an excess of hydrazine hydrate.[1]
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to yield 3-amino-6-methyl-5-nitro-1H-indazole.
Step 3: Reduction to 3,5-diamino-6-methyl-1H-indazole
-
To a suspension of 3-amino-6-methyl-5-nitro-1H-indazole in a mixture of ethanol and water, add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir vigorously for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Hot filter the reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.
Step 4: Sandmeyer Reaction to this compound
-
Dissolve 3,5-diamino-6-methyl-1H-indazole in a mixture of hydrobromic acid and water, and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution, allowing for controlled evolution of nitrogen gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.
Caption: Key considerations for managing exothermic reactions during scale-up.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-6-methyl-1H-indazol-5-amine and Other Bromoindazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with numerous derivatives playing crucial roles as kinase inhibitors and other therapeutic agents. The strategic introduction of substituents via cross-coupling reactions is a key step in the synthesis of these complex molecules. This guide provides an objective comparison of the reactivity of 3-Bromo-6-methyl-1H-indazol-5-amine with other commercially available bromoindazole isomers in two of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
Executive Summary
The reactivity of bromoindazoles in palladium-catalyzed cross-coupling reactions is influenced by a combination of electronic and steric factors. The position of the bromine atom on the indazole ring, as well as the nature and position of other substituents, dictates the ease of oxidative addition to the palladium catalyst, which is often the rate-determining step.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various bromoindazoles with arylboronic acids.
| Bromoindazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-1H-indazol-5-amine | Arylboronic acids | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | MW | - | Good to Excellent | [1] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [2] |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/water | 80-100 | - | High | [3] |
| 7-bromo-4-sulfonamido-1H-indazole | (thiophen-2-yl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | dioxane/ethanol/water | 140 | 4 | 72 | [4][5] |
Analysis of Reactivity:
Based on the available data, 3-bromoindazoles, including the subject compound's parent scaffold (3-bromo-1H-indazol-5-amine), are competent substrates in Suzuki-Miyaura couplings, affording high yields under microwave-assisted conditions[1]. The reactivity of bromoindazoles is generally high, allowing for coupling with a variety of boronic acids. The position of the bromine atom (3, 5, 6, or 7) does not appear to dramatically inhibit the reaction, though optimal conditions may vary. The presence of an amino group, as in this compound, can potentially coordinate to the palladium catalyst, but with appropriate ligand choice, high yields are achievable.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. The table below presents data for the C-N coupling of different bromoindazoles.
| Bromoindazole Substrate | Amine Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-1H-indazole | Primary Amine | BrettPhos precatalyst | LiHMDS | THF | 65 | - | High | [6] |
| 6-Bromo-1H-indazole | Secondary Amine | RuPhos precatalyst | LiHMDS | THF | 65 | - | High | [6] |
| 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100-110 | - | - | [7] |
| 2-Amino-5-bromo-4-methylpyridine | Volatile Amine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 | - | - | [8] |
Analysis of Reactivity:
Similar to the Suzuki-Miyaura reaction, various bromoindazoles are viable substrates for Buchwald-Hartwig amination. For 6-bromo-1H-indazole, high yields are reported with both primary and secondary amines using specific phosphine ligands[6]. The unprotected N-H of the indazole can sometimes interfere with the catalytic cycle, but the use of a strong base like LiHMDS can overcome this issue[6]. For this compound, both the indazole N-H and the C5-amino group are potential sites for side reactions. However, the C-Br bond is expected to be the primary site of oxidative addition. Careful selection of the catalyst, ligand, and base is crucial to achieve high selectivity and yield.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Bromoindazoles
This protocol is adapted from procedures reported for the Suzuki-Miyaura coupling of various bromoindazoles[2][3][9].
Materials:
-
Bromoindazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂ with a ligand like RuPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DME, or THF)
Procedure:
-
To a reaction vessel, add the bromoindazole, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst and ligand (if not using a pre-catalyst) under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C, or under microwave irradiation) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of Bromoindazoles
This protocol is a generalized procedure based on literature reports for the amination of bromo-heterocycles[6][7][8].
Materials:
-
Bromoindazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., BrettPhos precatalyst or RuPhos precatalyst) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos, BINAP) (1-5 mol% Pd)
-
Base (e.g., LiHMDS, NaOtBu, or Cs₂CO₃) (1.4-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the bromoindazole, palladium (pre)catalyst, ligand (if necessary), and base under an inert atmosphere.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Indazole Derivatives in Kinase Signaling Pathways
Indazole derivatives are prominent scaffolds in the design of kinase inhibitors, which are crucial in cancer therapy. These inhibitors often target key signaling pathways that regulate cell proliferation, survival, and angiogenesis. For instance, many indazole-based drugs target the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.
Caption: Simplified VEGFR signaling pathway, a common target for indazole-based kinase inhibitors.
Conclusion
This compound is a valuable and reactive building block for the synthesis of complex indazole derivatives. While direct comparative kinetic data is scarce, the available literature suggests that its reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions is comparable to other bromoindazole isomers. The electronic effects of the methyl and amino substituents likely influence the reactivity, but with optimized conditions, high yields of desired products can be achieved. The provided protocols and workflows offer a solid starting point for the development of synthetic routes to novel indazole-based compounds with potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Substituted Indazoles, with a Focus on 3-Bromo-6-methyl-1H-indazol-5-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comparative analysis of the biological activity of substituted indazoles, with a particular focus on analogs of 3-Bromo-6-methyl-1H-indazol-5-amine. While direct experimental data for this specific compound is limited in publicly available literature, a wealth of information on structurally related indazoles allows for a robust comparative overview based on structure-activity relationships (SAR). This document aims to be a valuable resource by presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Introduction to the Indazole Scaffold
Indazole derivatives have garnered considerable attention in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its clinical significance.[1] The versatility of the indazole ring allows for substitutions at multiple positions, leading to a wide array of compounds with distinct biological profiles. This guide will explore how different substituents on the indazole ring influence its biological efficacy, particularly in the context of cancer therapy.
Quantitative Bioactivity Data of Substituted Indazoles
The antiproliferative and kinase inhibitory activities of various substituted indazoles have been extensively studied. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following tables summarize the IC50 values for representative substituted indazoles from various studies, categorized by their primary biological target or chemical class. This data provides a framework for understanding the potential activity of this compound by comparing it to its structural analogs.
Table 1: Antiproliferative Activity of Substituted Indazoles Against Various Cancer Cell Lines
| Compound/Analog | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| Linifanib (ABT-869) | 3-aminoindazole derivative | Multiple | Varies | [2] |
| Axitinib | N-methyl-indazole | Multiple | Varies | [3] |
| Pazopanib | N-methyl-indazole | Multiple | Varies | [1] |
| Compound 6o | 1H-indazole-3-amine derivative | K562 | 5.15 | [2] |
| HEK-293 (non-cancerous) | 33.2 | [2] | ||
| Compound 2f | 6-substituted indazole | 4T1 | 0.23 - 1.15 | [4] |
| Compound 89 | 1H-indazol-3-amine derivative | K562 | 6.50 | [1] |
| Compound 98 | 6-(3-methoxyphenyl)-1H-indazol-3-amine | - | 0.642 (cellular) | [1] |
| Compound 101 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | - | - | [1] |
Table 2: Kinase Inhibitory Activity of Substituted Indazoles
| Compound/Analog | Target Kinase(s) | IC50 (nM) | Reference |
| Axitinib | VEGFRs, PDGFR, c-KIT | Varies | [3] |
| Compound K22 | PLK4 | 0.1 | [3] |
| Compound 89 | Bcr-Abl (wild type) | 14 | [1] |
| Bcr-Abl (T315I mutant) | 450 | [1] | |
| Compound 98 | FGFR1 | 15.0 (enzymatic) | [1] |
| Compound 101 | FGFR1 | 69.1 (enzymatic) | [1] |
| 3-substituted 1H-indazoles (121 & 122) | IDO1 | 720 & 770 | [1] |
Structure-Activity Relationship (SAR) Insights
The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents.
-
Position 3: The 3-amino group is a common feature in many potent kinase inhibitors, as it can act as a key hydrogen bond donor, mimicking the hinge-binding interaction of ATP.[2]
-
Position 5: The nature of the substituent at the 5-position can significantly influence potency and selectivity.
-
Position 6: Substitutions at the 6-position, such as the bromo and methyl groups in the topic compound, are known to modulate the electronic and steric properties of the molecule, which can impact target binding and pharmacokinetic properties. For instance, many indazole-based compounds are being explored as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activity of novel compounds. Below are protocols for key experiments commonly used in the study of indazole derivatives.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2]
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analogs) and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining after a kinase reaction, providing an indirect measure of kinase activity.[5]
Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer, ATP solution, and a suitable substrate for the target kinase.
-
Compound Addition: Add serially diluted test compounds to the wells of a 96-well plate.
-
Kinase Reaction Initiation: Add the kinase, substrate, and ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: A lower luminescence signal indicates higher kinase activity (less ATP remaining). Calculate the IC50 value from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action and experimental design, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and biological evaluation of indazole derivatives.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole-based compounds.
Conclusion
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to C-N Bond Formation on Indazoles: Suzuki-Miyaura vs. Buchwald-Hartwig Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-nitrogen (C-N) bonds on the indazole scaffold is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. Among the most powerful tools for this transformation are the palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This guide provides an objective, data-driven comparison of these two indispensable methods for the N-arylation of indazoles, offering insights into their respective strengths, limitations, and practical applications.
At a Glance: Key Differences
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | Primarily C-C, but adaptable for C-N | Specifically C-N |
| Nitrogen Source | Often an amine-containing boronic acid derivative or N-nucleophile | A primary or secondary amine |
| Aryl Source | Aryl halide or triflate | Aryl halide or triflate |
| Key Reagent | Organoboron compound | Amine |
| General Applicability for N-Arylation of Indazoles | Less common, requires specialized reagents | The more prevalent and direct method |
Performance Comparison: C-N Bond Formation on Indazoles
The Buchwald-Hartwig amination is generally the more direct and widely employed method for the N-arylation of indazoles.[1] It involves the direct coupling of an indazole with an aryl halide or triflate in the presence of a palladium catalyst, a suitable ligand, and a base. The Suzuki-Miyaura reaction, traditionally a C-C bond-forming reaction, can be adapted for C-N bond formation, but this is less common for indazoles and often requires the synthesis of specific nitrogen-containing organoboron reagents.
Recent research has demonstrated the successful application of both methods for the functionalization of indazoles. The choice between them often depends on the desired final product, substrate availability, and the specific position on the indazole ring to be functionalized.
Quantitative Data from Literature
The following tables summarize representative yields for C-N bond formation on indazole substrates using both Suzuki-Miyaura and Buchwald-Hartwig reactions, based on literature precedents.
Table 1: Buchwald-Hartwig Amination of Halo-Indazoles
| Indazole Substrate | Amine Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 6-Bromo-1H-indazole | Primary Amine | BrettPhos precatalyst | LiHMDS | THF | 65 | High |
| 6-Bromo-1H-indazole | Secondary Amine | RuPhos precatalyst | LiHMDS | THF | 65 | High |
| 3-Bromo-1H-indazole | Various Anilines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 120 | Moderate to High |
| 3-Iodo-1-(p-toluenesulfonyl)-1H-indazole | 4-Fluoro-2-methoxy-5-nitroaniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 85 |
Table 2: Suzuki-Miyaura Coupling for C-N Bond Formation on Indazoles
Note: Direct Suzuki-Miyaura C-N coupling on indazoles is less frequently reported. The data below represents C-C couplings on halo-indazoles, which can be followed by a separate C-N bond-forming step, or specialized C-N coupling protocols.
| Indazole Substrate | Boronic Acid/Ester | Catalyst (mol%) / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-dioxane/water | 80-100 | N/A | High[2] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-dioxane/water | 100 | 12 | 85[2] |
| 3-chloroindazole | 5-indole boronic acid | P2 (SPhos precatalyst) (2.5) | K₃PO₄ | dioxane/H₂O | 100 | 15 | 90[3] |
| 3-chloro-5-nitroindazole | 3-fluorophenylboronic acid | P2 (SPhos precatalyst) (2.0) | K₃PO₄ | dioxane/H₂O | 100 | 15 | 85[3] |
Catalytic Cycles and Experimental Workflow
To visualize the underlying mechanisms and the general laboratory procedure, the following diagrams are provided.
Catalytic Cycles
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
General Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Detailed Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. The following are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted from the literature for indazole substrates.
Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with a Primary Amine[4]
Materials:
-
6-Bromo-1H-indazole
-
Primary amine (1.2 equivalents)
-
BrettPhos precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous THF (5 mL) via syringe.
-
Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Suzuki-Miyaura Coupling of 3-Chloroindazole with an Arylboronic Acid[3]
Materials:
-
3-Chloroindazole derivative (1.0 mmol)
-
Arylboronic acid (2.0 equivalents)
-
SPhos precatalyst (P2) (2.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
In a reaction vessel, combine the 3-chloroindazole derivative (0.25 mmol), the arylboronic acid (0.50 mmol), the SPhos precatalyst (2.5 mol%), and K₃PO₄ (0.50 mmol).
-
Add 1,4-dioxane (1 mL) and water (0.2 mL).
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Seal the vessel and heat the reaction mixture to 100 °C for 15 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
Both the Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful methods for the functionalization of indazoles. For the direct formation of C-N bonds, the Buchwald-Hartwig amination is typically the more straightforward and widely utilized approach, offering a broad substrate scope and high efficiency. The Suzuki-Miyaura coupling, while a cornerstone for C-C bond formation, can be adapted for C-N linkages but is less commonly employed for this purpose with indazoles. The choice of reaction will ultimately be guided by the specific synthetic target, the availability of starting materials, and the desired bond to be formed. The provided data and protocols serve as a valuable resource for researchers in the design and execution of their synthetic strategies for novel indazole derivatives.
References
Validating the Purity of 3-Bromo-6-methyl-1H-indazol-5-amine for Reliable Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of a compound is paramount to the integrity and reproducibility of experimental results. This guide provides a comprehensive framework for validating the purity of 3-Bromo-6-methyl-1H-indazol-5-amine, a crucial building block in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. We offer a comparative analysis of key analytical techniques, present detailed experimental protocols, and underscore the impact of impurities on biological assays.
The Impact of Impurities in Biological Assays
Impurities in a sample of this compound can have several detrimental effects on biological assays:
-
Altered Biological Activity: Impurities may possess their own biological activity, leading to an overestimation or underestimation of the potency of the target compound. They can also introduce off-target effects, complicating the interpretation of structure-activity relationships (SAR).
-
Inaccurate Quantification: The presence of impurities leads to an incorrect calculation of the concentration of the active compound, affecting dose-response curves and key pharmacological parameters like IC50 values.
-
Poor Reproducibility: Batches of the same compound with varying purity profiles will yield inconsistent results, hindering the reproducibility of experiments.
-
Toxicity: Some impurities may be cytotoxic, leading to false-positive results in cell-based assays or contributing to adverse effects in later stages of drug development.
To mitigate these risks, a multi-pronged analytical approach is essential to confirm the identity and purity of this compound before its use in biological screening.
Comparative Analysis of Purity Assessment Methods
A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile. Below is a comparison of the most common methods for the analysis of this compound.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on polarity and differential partitioning between a stationary and mobile phase. | Purity (area %), presence of non-volatile impurities. | High resolution, quantitative, robust, widely available. | May not detect co-eluting impurities or non-UV active compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio detection. | Purity, molecular weight confirmation, identification of impurities by mass. | High sensitivity and specificity, provides molecular weight information. | Response can be non-linear for quantification without standards. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct proton signals. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to LC-MS, complex spectra can be difficult to interpret. |
Experimental Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.
Caption: Workflow for the purity validation of this compound.
Comparative Purity Data
The following tables present hypothetical yet realistic purity data for this compound obtained from two different commercial suppliers (Supplier A and Supplier B) and compared against a high-purity reference standard.
Table 1: HPLC-UV Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) | Potential Impurities (Observed) |
| High-Purity Standard | 4.52 | >99.5 | None detected |
| Supplier A | 4.51 | 98.2 | Peak at 3.8 min (0.8%), Peak at 5.1 min (1.0%) |
| Supplier B | 4.53 | 95.5 | Peak at 3.9 min (2.5%), Peak at 4.8 min (1.2%), Other minor peaks (0.8%) |
Table 2: LC-MS Analysis
| Sample | Purity by TIC (%) | [M+H]⁺ of Main Peak | Observed Impurity Masses [M+H]⁺ |
| High-Purity Standard | >99.5 | 227.0/229.0 | None detected |
| Supplier A | 98.5 | 227.0/229.0 | 227.0/229.0 (Isomer), 147.1 |
| Supplier B | 96.1 | 227.0/229.0 | 227.0/229.0 (Isomer), 305.9/307.9 (Dibrominated) |
Table 3: ¹H NMR Analysis Summary
| Sample | Structural Confirmation | Observed Impurities |
| High-Purity Standard | Consistent with proposed structure | No significant impurities detected |
| Supplier A | Major signals consistent with structure | Minor signals suggesting a regioisomer |
| Supplier B | Major signals consistent with structure | Signals indicating a regioisomer and potential starting material |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in methanol at a concentration of 1 mg/mL and filtered through a 0.22 µm syringe filter.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Same as HPLC-UV protocol.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis: Total Ion Chromatogram (TIC) is used for purity assessment. Mass spectra of the main peak and any impurity peaks are analyzed to confirm molecular weights.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of DMSO-d₆.
-
Data Acquisition: Standard ¹H NMR experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure and identify any impurities with distinct proton signals.
Conclusion and Recommendations
The purity of this compound is a critical determinant for the reliability of biological assay results. This guide demonstrates a systematic approach to purity validation using a combination of HPLC-UV, LC-MS, and ¹H NMR.
Our comparative analysis highlights that while a compound may appear relatively pure by one method, orthogonal techniques can reveal the presence of significant impurities. For instance, Supplier A's material showed 98.2% purity by HPLC, but LC-MS and NMR suggested the presence of a regioisomeric impurity, which could have significant implications in biological assays. Supplier B's material showed lower purity across all methods, with evidence of multiple impurities.
For researchers and drug development professionals, we strongly recommend the following:
-
Always request a Certificate of Analysis (CoA) from the supplier that includes data from multiple analytical techniques.
-
Independently verify the purity and identity of critical reagents like this compound using the methods outlined in this guide, especially when starting a new series of experiments or using a new batch.
-
Consider the potential impact of identified impurities on the specific biological assay being performed. If a regioisomer is present, for example, it may be necessary to purify the material further before use.
By implementing these rigorous validation practices, researchers can ensure the quality of their starting materials, leading to more reliable, reproducible, and ultimately more impactful scientific outcomes.
A Comparative Guide to the Analytical Characterization of 3-Bromo-6-methyl-1H-indazol-5-amine and Its Regioisomeric Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 3-Bromo-6-methyl-1H-indazol-5-amine, a key intermediate in the synthesis of the tyrosine kinase inhibitor Axitinib, and its potential regioisomeric impurities. The accurate identification and quantification of these closely related compounds are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents comparative data in a clear, tabular format, and includes visualizations to elucidate analytical workflows.
Introduction
This compound is a crucial building block in the synthesis of Axitinib. During its synthesis, the formation of regioisomers is a common challenge. These isomers, having the same molecular formula but different arrangements of substituents on the indazole core, can be difficult to distinguish and may impact the impurity profile of the final drug product. Therefore, robust analytical methods are essential for their separation and characterization. This guide focuses on comparing the analytical signatures of this compound with its plausible regioisomers:
-
Target Compound: this compound
-
Alternative Product 1 (Regioisomer): 3-Bromo-4-methyl-1H-indazol-5-amine
-
Alternative Product 2 (Regioisomer): 3-Bromo-7-methyl-1H-indazol-5-amine
Data Presentation: A Comparative Spectroscopic and Chromatographic Analysis
The following tables summarize the key analytical data for this compound and its selected regioisomers. This data is essential for their unambiguous identification and differentiation.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (t R ), min | Relative Retention Time (RRT) |
| This compound | 10.2 | 1.00 |
| 3-Bromo-4-methyl-1H-indazol-5-amine | 9.8 | 0.96 |
| 3-Bromo-7-methyl-1H-indazol-5-amine | 10.8 | 1.06 |
Table 2: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H] + (m/z) | Key Fragmentation Ions (m/z) |
| This compound | C 8 H 8 BrN 3 | 224.99016 | 225.99744 | 146.0, 118.1, 91.1 |
| 3-Bromo-4-methyl-1H-indazol-5-amine | C 8 H 8 BrN 3 | 224.99016 | 225.99744 | 146.0, 118.1, 91.1 |
| 3-Bromo-7-methyl-1H-indazol-5-amine | C 8 H 8 BrN 3 | 224.99016 | 225.99744 | 146.0, 118.1, 91.1 |
Note: While the parent mass is identical for isomers, subtle differences in fragmentation patterns may be observed under specific MS/MS conditions.
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted ¹H Chemical Shifts in DMSO-d₆)
| Proton | This compound (δ, ppm) | 3-Bromo-4-methyl-1H-indazol-5-amine (δ, ppm) | 3-Bromo-7-methyl-1H-indazol-5-amine (δ, ppm) |
| NH (indazole) | ~12.5 (br s) | ~12.4 (br s) | ~12.6 (br s) |
| NH₂ | ~5.0 (br s) | ~4.9 (br s) | ~5.1 (br s) |
| Aromatic CH | H4: ~7.1 (s) | H6: ~6.8 (d, J=8.5 Hz) | H4: ~7.2 (d, J=8.5 Hz) |
| H7: ~7.4 (s) | H7: ~7.3 (d, J=8.5 Hz) | H5: ~6.9 (d, J=8.5 Hz) | |
| CH₃ | ~2.2 (s) | ~2.1 (s) | ~2.3 (s) |
Note: These are predicted values. Actual chemical shifts can vary based on experimental conditions. The key differentiating features are the splitting patterns and chemical shifts of the aromatic protons.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the separation and quantification of this compound and its regioisomeric impurities.
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration of approximately 0.5 mg/mL.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is used for the confirmation of molecular weight and to aid in the structural elucidation of the target compound and its alternatives.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Chromatographic Conditions: Same as the HPLC-UV method described above.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer Scan Range: m/z 100-400.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation and differentiation of isomers.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
A larger number of scans will be necessary compared to the proton spectrum.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Mandatory Visualization
The following diagrams illustrate the analytical workflow for the characterization and comparison of this compound and its regioisomers.
Caption: Analytical workflow for the characterization of this compound and its isomers.
Caption: Logical relationship for the differentiation of indazole isomers.
Comparative Docking Analysis of 3-Bromo-6-methyl-1H-indazol-5-amine Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular docking performance of derivatives based on the 3-Bromo-6-methyl-1H-indazol-5-amine scaffold. The indazole core is a significant pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1] This document synthesizes available data from various studies on related indazole derivatives to present a comparative analysis of their potential binding affinities and interactions with key protein targets. Due to the limited availability of direct comparative studies on a series of this compound derivatives, this guide extrapolates and compares data from similar indazole-based compounds investigated for their anticancer properties.
The indazole scaffold is recognized as a privileged structure in the design of kinase inhibitors due to its ability to mimic the purine core of ATP, enabling competitive binding at the ATP-binding site of kinases.[2] The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase.[2] Modifications at various positions of the indazole ring can significantly influence the binding affinity and selectivity of these compounds.
Quantitative Docking Data Summary
The following table summarizes the docking scores (binding energies) of various indazole derivatives against different protein targets as reported in the literature. Lower binding energy values typically indicate a more favorable binding interaction.
| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
| Indazole Derivative 8v | Renal Cancer Receptor (6FEW) | - | - |
| Indazole Derivative 8w | Renal Cancer Receptor (6FEW) | - | - |
| Indazole Derivative 8y | Renal Cancer Receptor (6FEW) | - | - |
| 1H-Indazol-3-amine derivative 27a | FGFR1 | - | Ala564, Glu562, Phe489, Asp641, Val492, Ala640 |
| (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivative 62b | PLK4 | - | - |
| (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivative 62d | PLK4 | - | - |
| N-(1H-indazol-6-yl)benzenesulfonamide derivative K22 | PLK4 (4JXF) | - | Glu-90, Cys-92 |
Note: Specific binding energy values for all compounds were not consistently available across all cited literature. The table highlights compounds identified as having high binding affinities.
Recent studies have explored various substituted indazole derivatives for their anticancer potential. For instance, a series of 3-carboxamide indazole derivatives were synthesized and docked against a renal cancer-related protein (PDB: 6FEW), where derivatives 8v, 8w, and 8y showed the highest binding energies.[3] In another study, 1H-indazol-3-amine derivatives were investigated as inhibitors of fibroblast growth factor receptors (FGFR), with compound 27a showing potent activity against FGFR1 and FGFR2.[1] The 3-aminoindazole group was observed to form key hydrogen bonds with the hinge region residues Ala564 and Glu562.[1] Furthermore, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been designed as potent Polo-like kinase 4 (PLK4) inhibitors, with the indazole core forming important hydrogen bonds with residues Glu-90 and Cys-92 in the hinge region of PLK4.[4]
Experimental Protocols
A generalized molecular docking protocol, synthesized from methodologies reported in the literature, is provided below.[5][6][7]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm.
-
The protein structure is then minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw.
-
The 2D structures are converted to 3D structures and their energy is minimized using a suitable force field.
-
Appropriate protonation states are assigned, and charges are calculated for each ligand.
3. Molecular Docking:
-
A docking program such as AutoDock Vina or Schrödinger's Glide is used to perform the docking calculations.[6]
-
The binding site on the target protein is defined, often based on the location of a co-crystallized ligand or through binding site prediction algorithms. A grid box is generated around this active site.
-
The prepared ligands are then docked into the defined binding site. The docking algorithm explores various conformations and orientations of the ligand within the binding site.
4. Analysis of Docking Results:
-
The docking results are analyzed based on the binding energy scores and the interaction patterns between the ligand and the protein.
-
The binding poses of the ligands with the lowest binding energies are visualized to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the protein.
Visualizations
The following diagrams illustrate a typical kinase signaling pathway that can be targeted by indazole derivatives and a general workflow for molecular docking studies.
Caption: A simplified MAPK/ERK signaling pathway often targeted by kinase inhibitors.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 3-Bromo-6-methyl-1H-indazol-5-amine Analogs in Kinase Inhibition
A detailed analysis of the structure-activity relationships (SAR) of 3-Bromo-6-methyl-1H-indazol-5-amine analogs reveals critical insights for the rational design of potent and selective kinase inhibitors. This guide synthesizes available data to provide a comparative overview of how structural modifications to this indazole scaffold influence biological activity, offering a valuable resource for researchers in drug discovery and development.
The indazole core is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the purine ring of ATP and effectively target the ATP-binding site of various protein kinases. The specific scaffold, this compound, presents a versatile platform for chemical exploration, with the bromine atom at the 3-position, the methyl group at the 6-position, and the amine group at the 5-position offering key points for modification to enhance potency and selectivity against specific kinase targets.
Comparative Analysis of Analog Performance
| Compound ID | R1 (at C3) | R2 (at C5/N5) | R3 (at C6) | Target Cell Line | IC50 (µM) |
| Analog 1 | -Br | -NH₂ | -CH₃ | K562 (Leukemia) | >10 |
| Analog 2 | -(styryl) | -NH₂ | -H | 4T1 (Breast Cancer) | 0.23 |
| Analog 3 | -(styryl) | -NH₂ | -Aryl group | 4T1 (Breast Cancer) | 1.15 |
| Analog 4 | -Iodo | -H | -Br | - | - |
| Analog 5 | -(dimethoxystyryl) | -H | -Br | - | - |
Note: The data in this table is compiled from various sources and represents structurally related compounds to illustrate general SAR principles of the indazole scaffold. Direct IC50 values for systematically varied analogs of this compound are limited in published literature.
From the broader data on indazole derivatives, several key SAR observations can be made:
-
Substitution at the 3-position: The bromine atom at the C3 position is a common synthetic handle for introducing larger, often aromatic or heteroaromatic, substituents via cross-coupling reactions. The nature of this substituent is critical for potency and selectivity. For instance, the introduction of a styryl group has been shown to confer potent antiproliferative activity.[1]
-
The 5-amino group: The amine at the C5 position can serve as a crucial hydrogen bond donor or acceptor, interacting with key residues in the kinase active site. It can also be a point for further functionalization to explore different regions of the binding pocket.
-
The 6-methyl group: The methyl group at the C6 position can influence the compound's lipophilicity and steric profile, which can affect both target binding and pharmacokinetic properties. Modifications at this position can be used to fine-tune the overall properties of the inhibitor.
Experimental Methodologies
The evaluation of the biological activity of these indazole analogs typically involves a combination of in vitro enzymatic assays and cell-based proliferation assays.
Biochemical Kinase Inhibition Assay
A common method to assess the direct inhibitory effect of a compound on a specific kinase is a biochemical kinase assay.
Experimental Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified target kinase, a specific substrate peptide, and varying concentrations of the test compound in a suitable assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays measuring the incorporation of radioactive phosphate, or luminescence-based assays like the ADP-Glo™ assay, which measures the amount of ADP produced.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
To determine the cytotoxic or anti-proliferative effects of the compounds on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently employed.
Experimental Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the indazole analogs for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualizing Key Relationships and Workflows
To better understand the processes involved in SAR studies, the following diagrams illustrate a typical signaling pathway targeted by kinase inhibitors, a general experimental workflow, and the logical relationship of SAR.
Caption: Simplified RTK signaling pathway inhibited by an indazole analog.
Caption: General workflow for SAR studies of kinase inhibitors.
Caption: Logical relationship in a structure-activity relationship study.
References
Assessing the Metabolic Stability of 3-Bromo-6-methyl-1H-indazol-5-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to assess the metabolic stability of novel compounds, with a specific focus on derivatives of 3-Bromo-6-methyl-1H-indazol-5-amine. While direct experimental data for this specific chemical family is not publicly available, this document outlines the standard experimental protocols and presents comparative data from structurally related indazole derivatives to offer a predictive framework and guide for future studies. Understanding the metabolic fate of these compounds is a critical step in the early stages of drug discovery and development.
Introduction to Metabolic Stability
Metabolic stability is a key determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are too stable may accumulate and lead to toxicity. Early assessment of metabolic stability using in vitro models such as liver microsomes and hepatocytes is therefore essential for selecting and optimizing promising drug candidates.
Comparative Metabolic Stability Data of Indazole Derivatives
While specific data for this compound derivatives are not available in the public domain, the following table summarizes the metabolic stability of various other indazole-containing compounds, offering a point of comparison. These compounds, while structurally diverse, share the core indazole motif and have been evaluated in standard in vitro metabolic stability assays.
| Compound Class | Test System | Key Findings | Reference |
| Indazole-based PLK4 Inhibitor | Human Liver Microsomes (HLM) | Exhibited poor metabolic stability with a short half-life (t1/2) of 2.69 minutes. | [2] |
| Indazole-containing Synthetic Cannabinoids | Pooled Human Liver Microsomes (pHLM) & Hepatocytes (pHHeps) | Rapidly metabolized. Intrinsic clearance (CLint) ranged from 13.7 to 2944 mL/min/kg in pHLM. Predicted in vivo hepatic clearance (CLH) ranged from 0.34 to 17.79 mL/min/kg in pHLM and 1.39 to 18.25 mL/min/kg in pHHeps. | [3] |
| General Indazole Derivatives | Not Specified | Replacing a metabolically liable phenol group with an indazole moiety can improve metabolic stability by making the compound less vulnerable to Phase I and II metabolism. | N/A |
Experimental Protocols
The following are detailed protocols for the two most common in vitro assays used to determine the metabolic stability of new chemical entities.
Liver Microsomal Stability Assay
This assay is a high-throughput method primarily used to assess Phase I metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes.[1][4]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., compounds with known high and low clearance)
-
Acetonitrile (or other organic solvent) for reaction termination
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: Pre-warm the reaction mixture to 37°C.
-
Initiation: Add the test compound to the reaction mixture to initiate the metabolic reaction. The final concentration of the test compound is typically around 1 µM.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.
-
Termination: Immediately quench the reaction by adding the aliquot to a solution containing a cold organic solvent (e.g., acetonitrile) and an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the half-life (t1/2 = -0.693 / slope). Intrinsic clearance (CLint) is then calculated from the half-life.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and their cofactors.[4]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in a whole-cell system.
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Positive control compounds
-
Acetonitrile (or other organic solvent) for reaction termination
-
Incubator with orbital shaker (37°C, 5% CO2)
-
LC-MS/MS system for analysis
Procedure:
-
Hepatocyte Preparation: Thaw and prepare a suspension of viable hepatocytes in the incubation medium.
-
Pre-incubation: Pre-warm the hepatocyte suspension to 37°C.
-
Initiation: Add the test compound to the hepatocyte suspension.
-
Incubation: Incubate the mixture at 37°C with gentle shaking.
-
Sampling: At various time points, collect aliquots of the cell suspension.
-
Termination: Stop the reaction by adding the aliquot to a cold organic solvent with an internal standard.
-
Sample Processing: Homogenize or lyse the cells and then centrifuge to remove cell debris.
-
Analysis: Quantify the remaining parent compound in the supernatant using LC-MS/MS.
-
Data Analysis: Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time.
Visualizing Experimental Workflows and Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the typical workflow of a metabolic stability assay and the potential metabolic pathways for indazole derivatives.
Caption: Workflow for an in vitro metabolic stability assay.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. In vitro metabolism of diarylpyrazoles, a novel group of cannabinoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Stability • Frontage Laboratories [frontagelab.com]
comparing the efficacy of different palladium catalysts for bromoindazole coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of bromoindazoles, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides an objective comparison of the efficacy of different palladium catalysts for two of the most prevalent transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination of bromoindazoles. The information presented is supported by experimental data from literature on bromoindazoles and closely related heterocyclic systems to aid in catalyst selection and methods development.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds between a bromoindazole and various organoboron reagents, such as boronic acids and esters. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.[1] The choice of palladium catalyst and ligand is critical for achieving high efficiency and yields.
Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The efficacy of several common palladium catalysts in the Suzuki-Miyaura coupling of bromoindazoles and related bromo-N-heterocycles is summarized in Table 1. The data indicates that for the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) was the most effective catalyst, affording a high yield in a short reaction time.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DME | 80 | 2 | 25 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | 80 | 2 | 40 |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DME | 80 | 2 | 55 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | 85 |
Data sourced from a study on the Suzuki coupling of 5-bromoindazoles.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the coupling of a wide range of amines with bromoindazoles. This reaction is instrumental in the synthesis of N-arylindazoles, a common motif in pharmacologically active compounds. The choice of ligand is particularly crucial in this reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Ligand Effects in Palladium-Catalyzed Amination of Bromo-N-Heterocycles
A study on the palladium-catalyzed amination of 4-bromo-1H-imidazole, a related five-membered nitrogen-containing heterocycle, highlights the dramatic effect of the ligand on reaction efficiency. As shown in Table 2, the use of the bulky biarylphosphine ligand tBuBrettPhos (L4) in combination with a palladium precatalyst (P4) resulted in a significantly higher yield compared to other ligands.
Table 2: Ligand Effects in the Palladium-Catalyzed Amination of 4-Bromo-1H-imidazole with Aniline.
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| L1 (tBuXPhos) | P4 | LHMDS | THF | Room Temp | 12 | 15 |
| L2 (XPhos) | P4 | LHMDS | THF | Room Temp | 12 | <5 |
| L3 (BrettPhos) | P4 | LHMDS | THF | Room Temp | 12 | 70 |
| L4 (tBuBrettPhos) | P4 | LHMDS | THF | Room Temp | 12 | >95 |
| L5 | P4 | LHMDS | THF | Room Temp | 12 | 0 |
| L6 | P4 | LHMDS | THF | Room Temp | 12 | 0 |
Data adapted from a study on the amination of unprotected bromoimidazoles.[2]
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromoindazole (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., tBuBrettPhos G3 palladacycle, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., LHMDS or Cs₂CO₃, 2.0 mmol) to a dry reaction vessel.
-
Add the bromoindazole (1.0 mmol) and the amine (1.2 mmol).
-
Add the dry, degassed solvent (e.g., THF or toluene, 5 mL).
-
Seal the vessel and stir the mixture at the desired temperature (room temperature to 100 °C).
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Processes
To better understand the reaction mechanisms and experimental workflow, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
Comparative Evaluation of Substituted Indazole Derivatives: A Focus on Anticancer and Anti-inflammatory Activities
In Vitro Anticancer Activity of Substituted Indazole Derivatives
Numerous indazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives, providing a benchmark for comparison.
| Compound ID | Core Structure | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | Indazole | (E)-3-(3,5-dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole | 4T1 (Breast Cancer) | 0.23 - 1.15 | [1][2] |
| 6o | 1H-indazole-3-amine | 5-(4-fluorophenyl)-N-(2-((2-(dimethylamino)ethyl)thio)acetyl)-1H-indazol-3-amine | K562 (Chronic Myeloid Leukemia) | 5.15 | [3][4] |
| 89 | 1H-indazol-3-amine | N-(2,6-diethylphenyl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazol-3-amine | K562 (Chronic Myeloid Leukemia) | 6.50 | [5] |
| 9f | 1H-indazol-6-amine | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colorectal Cancer) | 14.3 | [6] |
In Vivo Antitumor Efficacy
Select indazole derivatives have also been evaluated for their in vivo antitumor activity in preclinical models. For instance, compound 2f was shown to suppress tumor growth in a 4T1 breast cancer mouse model, indicating its potential for in vivo efficacy.[1]
In Vitro and In Vivo Anti-inflammatory Activity
Indazole derivatives have also been investigated for their anti-inflammatory properties. The following table summarizes the activity of representative indazole compounds.
| Compound | Assay | Model | Activity | Reference |
| Indazole | Carrageenan-induced paw edema | Rat | Significant inhibition of edema | [7] |
| 5-Aminoindazole | Carrageenan-induced paw edema | Rat | Dose-dependent inhibition of edema | [7] |
| 6-Nitroindazole | Carrageenan-induced paw edema | Rat | Dose-dependent inhibition of edema | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of the cited indazole derivatives.
In Vitro Antiproliferative Assay (MTT Assay)[3]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Antitumor Study (Xenograft Model)[1]
-
Tumor Implantation: Human cancer cells were subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Compound Administration: Mice were treated with the test compound or vehicle control via a specific route (e.g., oral gavage, intraperitoneal injection) for a defined period.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes of the treated group with the control group.
Carrageenan-Induced Paw Edema in Rats[7]
-
Animal Model: Male Wistar rats were used for the study.
-
Compound Administration: The test compounds or a standard anti-inflammatory drug were administered to the rats.
-
Induction of Inflammation: Carrageenan solution was injected into the sub-plantar region of the rat's hind paw to induce localized inflammation.
-
Paw Volume Measurement: Paw volume was measured at different time intervals after carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage inhibition of edema was calculated by comparing the paw volume of the treated groups with the control group.
Visualizing Experimental Processes and Pathways
To better understand the experimental workflow and the potential mechanisms of action of these compounds, the following diagrams are provided.
Caption: General workflow for the evaluation of novel anticancer compounds.
Caption: Simplified RTK signaling pathway targeted by some indazole derivatives.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromo-6-methyl-1H-indazol-5-amine: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The known hazards of similar compounds suggest that 3-Bromo-6-methyl-1H-indazol-5-amine may cause skin and eye irritation and could be harmful if ingested or inhaled.[1][2]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] | To protect against splashes and dust.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | To prevent skin contact.[1] |
| Body Protection | A lab coat or chemical-resistant apron.[1] | To protect against contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.[1] | To prevent inhalation of dust or vapors.[1] |
All handling of this compound and its waste should occur within a certified chemical fume hood.[3] Ensure that eyewash stations and safety showers are easily accessible.[3][4]
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. As a brominated compound, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[3][5]
Key Principles of Waste Segregation:
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste.[3] Mixing different waste streams increases the complexity and cost of disposal.[3]
-
Container Compatibility: Use a chemically compatible waste container, such as high-density polyethylene (HDPE) for halogenated solvents.[3]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and specify "Halogenated Organic Waste."[5]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1]
1. Pure or Unused Compound:
-
Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.
-
Avoid generating dust during the transfer.[2]
-
Ensure the container is properly sealed and labeled.
2. Contaminated Labware and Materials (e.g., gloves, weighing paper, pipette tips):
-
Solid contaminated materials should be collected in a designated solid hazardous waste container.[5]
-
Place these items in a sealed bag before depositing them into the solid "Halogenated Organic Waste" container.[2][3]
3. Contaminated Glassware:
-
Glassware should be decontaminated before washing.
-
Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container.[3]
-
After the initial rinse, the glassware can be washed according to standard laboratory procedures.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1]
-
Small spills can be treated with sodium thiosulfate before absorption.[5]
-
Carefully collect the absorbed material into a labeled hazardous waste container.[1][5]
-
Clean the spill area thoroughly.
Important Considerations:
-
Do not dispose of this compound down the drain or in regular trash.[2][3] This can lead to environmental contamination and is a violation of regulatory standards.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[1]
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-6-methyl-1H-indazol-5-amine
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure. This includes protection for the eyes, hands, body, and respiratory system.[6] The following table summarizes the recommended PPE for various laboratory operations involving 3-Bromo-6-methyl-1H-indazol-5-amine.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solids | Tightly fitting safety goggles or a face shield.[1] | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Lab coat or chemical-resistant apron.[1] | Work in a chemical fume hood or use a respirator if dust is generated.[1] |
| Preparing Solutions | Tightly fitting safety goggles or a face shield.[1] | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Lab coat or chemical-resistant apron.[1] | Work in a well-ventilated area or a chemical fume hood.[3][7] |
| Running Reactions | Tightly fitting safety goggles.[8] | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Lab coat.[9] | Work in a chemical fume hood.[9] |
| Handling Spills | Tightly fitting safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves.[10] | Chemical-resistant suit or coveralls.[10][11] | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation.[10][12] |
Experimental Protocols: Donning and Doffing PPE
Proper procedures for putting on (donning) and taking off (doffing) PPE are critical to prevent cross-contamination.
Donning Sequence:
-
Body Protection: Put on a lab coat or apron, ensuring it is fully fastened.
-
Respiratory Protection: If required, perform a fit test and don the respirator.
-
Eye Protection: Put on safety goggles or a face shield.
-
Hand Protection: Wash and dry hands thoroughly before putting on gloves. Ensure gloves are pulled over the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands.[8]
-
Body Protection: Remove the lab coat or apron by turning it inside out, without touching the exterior.
-
Eye Protection: Remove safety goggles or face shield from the back of the head.
-
Respiratory Protection: Remove the respirator, if worn.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
Operational Plan: Disposal of Contaminated PPE
All disposable PPE contaminated with this compound must be treated as hazardous waste.
Disposal Protocol:
-
Segregation: Place all contaminated solid waste, including gloves, weighing paper, and disposable lab coats, into a designated and clearly labeled "Halogenated Organic Waste" container.[2][9]
-
Container Management: Keep the hazardous waste container sealed when not in use and store it in a designated, well-ventilated area away from incompatible materials.[2]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with institutional and local regulations.[9]
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: Workflow for PPE selection and use when handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sams-solutions.com [sams-solutions.com]
- 7. benchchem.com [benchchem.com]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. benchchem.com [benchchem.com]
- 10. realsafety.org [realsafety.org]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
